Fmoc-D-Styrylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMHHKMOLFNMMV-NOENIZQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420654 | |
| Record name | Fmoc-3-styryl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215190-23-1 | |
| Record name | Fmoc-3-styryl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-D-Styrylalanine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-styrylalanine, a non-proteinogenic amino acid derivative, is a valuable building block in peptide synthesis and drug discovery. Its unique structure, featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group and a styryl side chain, imparts specific chemical properties that are advantageous for the synthesis of complex and sterically hindered peptides. This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols related to this compound, tailored for professionals in chemical and pharmaceutical research.
Chemical Properties and Structure
This compound, systematically named (2R)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-phenylpent-4-enoic acid, possesses a well-defined chemical structure that dictates its reactivity and utility.[1] The molecule consists of a D-alanine backbone where the amino group is protected by the base-labile Fmoc group. The side chain is characterized by a styryl moiety, which introduces both steric bulk and potential for specific interactions in peptide structures.[2][3]
Chemical Structure
The key structural features of this compound are:
-
Fmoc Group: The 9-fluorenylmethoxycarbonyl group is a large, hydrophobic protecting group that is stable under acidic conditions but readily cleaved by bases, such as piperidine. This property is fundamental to its use in solid-phase peptide synthesis (SPPS).
-
D-Configuration: The stereochemistry at the alpha-carbon is 'D', which is the non-natural configuration for amino acids. The incorporation of D-amino acids into peptides can enhance their stability against enzymatic degradation.
-
Styryl Side Chain: This bulky, aromatic side chain influences the conformational properties of peptides and can be leveraged in the design of peptidomimetics and other bioactive molecules.[2]
Quantitative Data
A summary of the key quantitative chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 215190-23-1 |
| Molecular Formula | C₂₆H₂₃NO₄ |
| Molecular Weight | 413.47 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~139.5 °C |
| Boiling Point | 683.3 °C at 760 mmHg (estimate) |
| Density | 1.2217 g/cm³ (rough estimate) |
| Solubility | Generally soluble in polar aprotic solvents (e.g., DMF, DMSO); sparingly soluble in water. |
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS).[2][4] The following sections detail the methodologies for its incorporation into a peptide chain and the subsequent purification of the synthesized peptide.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of the sterically hindered this compound into a growing peptide chain on a solid support requires optimized coupling conditions. The general workflow is as follows:
Figure 1: General workflow for solid-phase peptide synthesis (SPPS).
Methodology:
-
Resin Swelling: The solid support (e.g., Wang resin, Rink amide resin) is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This is usually performed in two steps (e.g., 5 minutes and then 15 minutes) to ensure complete removal.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Coupling: this compound (typically 3-5 equivalents) is pre-activated with a coupling agent such as HBTU, HATU, or DCC/HOBt in the presence of a base like diisopropylethylamine (DIPEA) in DMF.[5] This activated solution is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours. Due to the steric hindrance of the styryl group, a stronger coupling agent like HATU and a longer coupling time may be necessary.
-
Washing: The resin is washed again with DMF to remove excess reagents.
-
Repeat Cycle: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed using a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers.
-
Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Purification by Reversed-Phase HPLC (RP-HPLC)
Methodology:
-
Column: A C18 stationary phase is typically used for peptide purification.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly employed.
-
Procedure:
-
The crude peptide is dissolved in a minimal amount of the initial mobile phase.
-
The sample is injected onto the HPLC column.
-
A linear gradient from a low to a high concentration of acetonitrile is run to elute the peptide.
-
Fractions corresponding to the major product peak are collected.
-
The purity of the collected fractions is confirmed by analytical HPLC.
-
The pure fractions are pooled, and the solvent is removed by lyophilization to obtain the final peptide as a white powder.
-
Biological Activity and Applications
This compound is primarily utilized as a specialized building block in the synthesis of peptides for various research and drug development purposes.[2][3] The incorporation of this non-natural amino acid can modulate the biological activity and pharmacokinetic properties of peptides.
While specific signaling pathways directly modulated by this compound itself are not extensively documented, the inclusion of such unnatural amino acids in peptide sequences is a key strategy in medicinal chemistry. For instance, peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer in vivo half-life. Furthermore, the lipophilic nature of the Fmoc group and the styryl side chain can enhance the cell permeability of peptides.[6]
The styryl moiety can also be used to introduce conformational constraints or to act as a photo-reactive group for bioconjugation or as a fluorescent probe. The applications of peptides containing this compound are broad and include the development of:
-
Novel Therapeutics: Designing peptides with enhanced stability and receptor-binding affinity.[2][4]
-
Enzyme Inhibitors: Creating peptidomimetics that can target the active sites of enzymes.
-
Biomaterials: Synthesizing peptides that can self-assemble into hydrogels or other functional materials.
Although no specific signaling pathways for this compound have been identified, the broader class of Fmoc-protected amino acids and dipeptides has been investigated for potential antimicrobial and antioxidant properties.[6] The lipophilicity conferred by the Fmoc group can facilitate interactions with and disruption of bacterial cell membranes.[6] However, further research is needed to elucidate the specific biological activities of peptides containing this compound.
Conclusion
This compound is a versatile and valuable tool for peptide chemists and drug developers. Its unique structural features, particularly the sterically demanding styryl side chain and the D-configuration of the alpha-carbon, offer opportunities to create novel peptides with tailored properties. The well-established protocols for its use in SPPS, combined with its potential to enhance the therapeutic profile of peptides, ensure its continued importance in the field of medicinal chemistry. Further investigations into the specific biological effects of peptides incorporating this compound are warranted to fully exploit its potential in drug discovery.
References
- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chempep.com [chempep.com]
- 6. The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Application of Fmoc-D-Styrylalanine in Peptide Synthesis
Abstract: The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug development. Fmoc-D-Styrylalanine is a unique building block that offers a trifecta of desirable attributes: the synthetic versatility of the Fmoc protecting group, the proteolytic resistance conferred by the D-configuration, and the novel steric and reactive properties of the styryl side chain. This document provides a comprehensive technical overview of the applications, experimental protocols, and strategic considerations for using this compound in solid-phase peptide synthesis (SPPS) for research and pharmaceutical development.
Core Concepts and Applications
This compound is a derivative of the amino acid alanine featuring three key chemical modifications that make it a valuable tool for peptide chemists:
-
The Fmoc (9-fluorenylmethoxycarbonyl) Group: This standard Nα-protecting group is the foundation of the most widely used orthogonal protection strategy in solid-phase peptide synthesis (SPPS).[1][2] Its key feature is its lability to basic conditions (typically piperidine), allowing for the selective deprotection of the N-terminus for chain elongation, while acid-labile side-chain protecting groups remain intact.[3][4]
-
D-Stereochemistry: The incorporation of D-amino acids is a critical strategy for enhancing the therapeutic potential of peptides.[5] Natural proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. By introducing a D-amino acid like D-Styrylalanine, the resulting peptide becomes significantly more resistant to enzymatic degradation, which can substantially increase its in vivo half-life.[5][6]
-
The Styryl Side Chain: The styryl group (a vinylbenzene moiety) is a non-natural side chain that introduces unique properties. Its bulk and rigidity can enforce specific conformational constraints on the peptide backbone, potentially locking the peptide into a bioactive conformation necessary for high-affinity receptor binding.[7] The unique structure of the styryl group enhances the compound's reactivity and compatibility in various organic reactions, making it a versatile building block for novel therapeutic agents.[8]
The primary applications of this compound stem from these features:
-
Development of Proteolytically Stable Peptidomimetics: Its most direct use is in creating peptide-based drugs with improved stability and longer duration of action in the body.[6][9]
-
Conformational Control and Receptor Targeting: The sterically demanding styryl group can be used to stabilize secondary structures like β-turns, which are crucial for molecular recognition and binding to specific biological targets.[5][7]
-
Probing Peptide-Protein Interactions: The styryl group's conjugated π-system suggests its potential use as a photo-crosslinking agent. Upon UV irradiation, it could form covalent bonds with nearby interacting molecules, allowing for the identification and mapping of binding sites.
-
Bioconjugation and Drug Delivery: The unique reactivity of the styryl group can be exploited for bioconjugation, facilitating the attachment of peptides to other biomolecules or drug delivery systems to improve therapeutic efficacy.[8]
Data Summary: Properties Conferred by D-Amino Acid Incorporation
The decision to incorporate a D-amino acid is typically driven by the need to overcome the inherent instability of natural L-peptides. The following table summarizes the expected impact of substituting an L-amino acid with its D-enantiomer, such as D-Styrylalanine.
| Property | L-Amino Acid Peptide | D-Amino Acid Containing Peptide | Rationale |
| Proteolytic Stability | Low | High | D-amino acids are not recognized by most endogenous proteases, preventing enzymatic cleavage.[5][10] |
| In Vivo Half-Life | Short | Extended | Increased resistance to proteolysis leads to a longer circulation time in the body.[5] |
| Immunogenicity | Potential for Immune Response | Generally Reduced | Altered structure can decrease recognition by the immune system. |
| Receptor Binding | Native Conformation | Can be enhanced or altered | D-amino acid can induce specific turns or structures that may fit a receptor pocket more effectively.[5][6] |
| Bioavailability | Low | Potentially Improved | Enhanced stability can lead to greater absorption and distribution.[9] |
Experimental Protocols
The incorporation of this compound into a peptide sequence follows the standard workflow of Fmoc-based SPPS.[3] However, due to the steric bulk of the styryl side chain, special consideration should be given to the coupling step to ensure high efficiency.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids).[1]
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.
-
Fmoc-Protected Amino Acids: Including this compound.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine).
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Cleavage Cocktail: Reagent K (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) or similar TFA-based cocktail.[5]
-
Precipitation Solvent: Cold diethyl ether.
Generalized Protocol for Manual SPPS (0.1 mmol scale)
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for at least 30 minutes.[11]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the vial to activate the amino acid.[5]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 2-4 hours at room temperature. Note: Due to the steric hindrance of D-Styrylalanine, an extended coupling time or a "double coupling" (repeating the coupling step with fresh reagents) is highly recommended to ensure the reaction goes to completion.[11]
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[12]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection:
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube of cold diethyl ether.[5]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the final peptide pellet under vacuum. The crude peptide can then be purified using reverse-phase HPLC.
-
Quantitative Data: Standard Coupling Reagent Stoichiometry
The table below provides a standard starting point for coupling reactions in Fmoc-SPPS. For sterically hindered residues like this compound, using the higher end of the equivalence range and extending reaction times is advisable.
| Reagent | Equivalents (relative to resin capacity) | Purpose |
| Fmoc-Amino Acid | 3 - 5 | Building block for peptide chain |
| HBTU | 3 - 5 | Activating agent for the carboxylic acid |
| HOBt | 3 - 5 | Racemization suppressant and activation aid |
| DIPEA | 6 - 10 | Base to activate the amino acid and neutralize the solution |
Visualizations
Chemical Structure and Synthetic Logic
The following diagrams illustrate the structure of the building block, its role in the synthesis cycle, and the strategic advantage it provides.
Caption: Structure of this compound.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-D-Styrylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Styrylalanine is a valuable synthetic amino acid derivative that finds significant application in peptide synthesis and drug development.[1] The presence of the styryl group introduces unique structural and potentially photoreactive properties into peptides, making it a target for studies in chemical biology and medicinal chemistry. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its direct use in standard solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of a plausible synthetic route for this compound and details the key characterization techniques employed to verify its structure and purity.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process commencing with a readily available chiral precursor, such as N-Boc-D-serine. The overall strategy involves the conversion of the amino acid side chain into an aldehyde, followed by a Wittig reaction to introduce the styryl moiety, and finally, the protection of the alpha-amino group with the Fmoc moiety.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-D-serinal
A plausible route to the key aldehyde intermediate, N-Boc-D-serinal, starts from commercially available N-Boc-D-serine. To prevent over-reduction, the carboxylic acid is often converted to a Weinreb amide, which can then be selectively reduced to the aldehyde.
-
Weinreb Amide Formation: N-Boc-D-serine is coupled with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as EDC or HATU and a base like diisopropylethylamine (DIPEA) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically stirred at room temperature until completion.
-
Reduction to Aldehyde: The purified N-Boc-D-serine Weinreb amide is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) and cooled to -78 °C under an inert atmosphere. A reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise, and the reaction is carefully monitored by TLC. Upon completion, the reaction is quenched with a suitable reagent like methanol followed by an aqueous workup.
Step 2: Wittig Reaction to form N-Boc-D-Styrylalanine
The Wittig reaction is a reliable method for forming carbon-carbon double bonds from an aldehyde and a phosphonium ylide.[2]
-
Ylide Generation: Cinnamyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent (e.g., THF) and cooled to 0 °C or lower. A strong base, such as n-butyllithium (n-BuLi), is added dropwise to generate the corresponding deep red or orange cinnamylide.
-
Olefination: A solution of N-Boc-D-serinal in the same anhydrous solvent is added dropwise to the ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature and stirred until the starting aldehyde is consumed (monitored by TLC).
-
Workup and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield N-Boc-D-Styrylalanine.
Step 3: Deprotection and Fmoc Protection
-
Boc Deprotection: The N-Boc-D-Styrylalanine is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (typically 1:1 v/v) and stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure to yield the TFA salt of D-Styrylalanine.
-
Fmoc Protection: The crude D-Styrylalanine is dissolved in a mixture of aqueous sodium carbonate or sodium bicarbonate and an organic solvent like dioxane or acetone. The solution is cooled in an ice bath, and a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) in the same organic solvent is added dropwise. The reaction is stirred overnight, allowing it to warm to room temperature. The mixture is then acidified with dilute HCl, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The final product, this compound, is purified by recrystallization or flash chromatography.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Conceptual Diagram of Characterization Techniques
Caption: Key techniques for this compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The following tables summarize the expected chemical shifts for the key structural motifs in this compound.
Table 1: Representative ¹H NMR Data for this compound
| Protons | Chemical Shift (δ) ppm (Typical Range) | Multiplicity |
| Fmoc-H (aromatic) | 7.20 - 7.90 | m |
| Styryl-H (aromatic) | 7.10 - 7.40 | m |
| Styryl-H (vinylic) | 6.00 - 6.80 | m |
| α-CH | 4.30 - 4.60 | m |
| Fmoc-CH, CH₂ | 4.10 - 4.40 | m |
| β-CH₂ | 2.50 - 2.90 | m |
Table 2: Representative ¹³C NMR Data for this compound
| Carbons | Chemical Shift (δ) ppm (Typical Range) |
| Carboxyl C=O | 170 - 175 |
| Fmoc C=O | 155 - 158 |
| Fmoc aromatic C | 120 - 145 |
| Styryl aromatic C | 125 - 140 |
| Styryl vinylic C | 120 - 135 |
| Fmoc CH, CH₂ | 45 - 70 |
| α-C | 50 - 60 |
| β-C | 30 - 40 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to obtain structural information through fragmentation analysis. For this compound (Molecular Formula: C₂₆H₂₃NO₄), the expected exact mass is approximately 413.16 g/mol .
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | ~414.17 | Protonated molecular ion |
| [M+Na]⁺ | ~436.15 | Sodium adduct |
| [M-C₁₅H₁₁O₂]⁺ | ~192.10 | Loss of the Fmoc group |
| [C₁₅H₁₁O]⁺ | ~207.08 | Fragment of the Fmoc group |
| [C₁₄H₁₀]⁺ | ~178.08 | Dibenzofulvene fragment from Fmoc cleavage |
High-Performance Liquid Chromatography (HPLC)
HPLC is crucial for assessing the purity of the synthesized this compound. Chiral HPLC is particularly important to determine the enantiomeric excess (e.e.) and confirm that the stereochemistry at the α-carbon has been retained throughout the synthesis.
Table 4: Typical Chiral HPLC Parameters for Fmoc-Amino Acids
| Parameter | Description |
| Column | Chiral stationary phase (e.g., polysaccharide-based like Chiralpak or macrocyclic glycopeptide-based like Chirobiotic T)[3] |
| Mobile Phase | A mixture of hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) for normal phase, or acetonitrile/water/TFA for reversed-phase. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm). |
Successful synthesis should yield a product with high chemical purity (>98%) and high enantiomeric excess (>99% e.e.).
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and stereochemical integrity. The combination of a Wittig reaction on a chiral aldehyde derived from a D-amino acid, followed by standard protection chemistry, provides a viable route to this valuable building block. Rigorous characterization using NMR, mass spectrometry, and chiral HPLC is imperative to confirm the structure and purity of the final product, ensuring its suitability for applications in peptide synthesis and drug discovery.
References
A Technical Guide to Fmoc-D-Styrylalanine: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-D-Styrylalanine is a non-canonical amino acid derivative that serves as a valuable building block in the field of peptide chemistry and drug discovery. Its unique structure, featuring a styryl group, allows for the introduction of specific conformational constraints and potential spectroscopic properties into synthetic peptides. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes it fully compatible with the most common strategy for solid-phase peptide synthesis (SPPS), enabling its incorporation into novel peptide-based therapeutics and research tools.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for calculating reagent quantities, and for analytical characterization of the compound and resulting peptides.
| Property | Value | Citation(s) |
| Chemical Name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpent-4-enoic acid | [1] |
| Synonyms | Fmoc-3-styryl-D-alanine, Fmoc-D-Ala(styryl)-OH | [1][2] |
| Molecular Formula | C₂₆H₂₃NO₄ | [1][2][3] |
| Molecular Weight | 413.48 g/mol | [2] |
| CAS Number | 215190-23-1 | [1][2] |
| Appearance | White amorphous powder | [2] |
| Purity | ≥99% (HPLC) | [2] |
| Melting Point | 114 - 118 °C | [2] |
Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
The following is a representative protocol for the manual incorporation of this compound into a growing peptide chain on a solid support using the Fmoc/tBu (tert-butyl) strategy. This procedure is a fundamental component of synthesizing custom peptides for research and therapeutic development.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide, Wang)
-
This compound
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
-
Activation Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Solvents: DMF, Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: The peptide synthesis resin is swelled in DMF for approximately 1 hour in the reaction vessel.
-
Fmoc Deprotection:
-
The DMF is drained from the swollen resin.
-
The deprotection solution (20% piperidine in DMF) is added to the resin.
-
The mixture is agitated for 5-10 minutes to remove the Fmoc group from the N-terminus of the resin-bound peptide.[4]
-
The deprotection solution is drained, and the process is repeated once more.
-
The resin is thoroughly washed multiple times with DMF to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin substitution) in DMF.
-
Add the coupling reagents HATU and HOAt (slightly less than 1 equivalent relative to the amino acid).
-
Add the activation base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the mixture.
-
Allow the activation to proceed for a few minutes at room temperature.
-
-
Coupling Reaction:
-
The activated this compound solution is added to the deprotected resin in the reaction vessel.
-
The reaction is allowed to proceed with agitation for 1-2 hours at room temperature. The steric hindrance from the styryl group may necessitate longer coupling times or the use of specialized coupling reagents.[5]
-
A qualitative colorimetric test (e.g., Kaiser test) can be performed to confirm the completion of the coupling reaction by checking for the absence of free primary amines.
-
-
Washing:
-
After the coupling is complete, the reaction solution is drained.
-
The resin is washed extensively with DMF and DCM to remove excess reagents and by-products.
-
This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Visualization of the SPPS Coupling Cycle
The following diagram illustrates the core workflow for a single amino acid addition cycle in Fmoc-based solid-phase peptide synthesis, the primary application for this compound.
Caption: Workflow for a single coupling cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).
References
Solubility Profile of Fmoc-D-Styrylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-D-Styrylalanine, a key building block in solid-phase peptide synthesis (SPPS). While specific quantitative solubility data for this derivative is not extensively published, this document extrapolates from the known behavior of structurally similar Fmoc-protected amino acids and outlines detailed experimental protocols for determining precise solubility in various solvent systems. Understanding the solubility of this compound is critical for optimizing coupling efficiency, ensuring high peptide purity, and developing robust manufacturing processes.
Core Concepts in Fmoc-Amino Acid Solubility
The solubility of Fmoc-protected amino acids is governed by the interplay of the large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group and the specific side chain of the amino acid. This compound's structure, featuring a styryl group, contributes to its overall hydrophobicity. As a general principle, Fmoc-amino acids exhibit good solubility in polar aprotic solvents, which are essential for successful peptide synthesis.[1][2][3][4] In contrast, their solubility is limited in non-polar and aqueous solvents.[4]
Qualitative Solubility Data
Based on the general properties of Fmoc-amino acids, the expected solubility of this compound in common laboratory solvents is summarized below. This table serves as a practical guide for solvent selection in peptide synthesis and related applications.
| Solvent | Chemical Class | Expected Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | The most common and effective solvent for SPPS. However, it can degrade over time to release dimethylamine, which can prematurely remove the Fmoc group.[2] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | An excellent alternative to DMF, known for its high polarity and ability to solvate growing peptide chains effectively.[2] |
| Dichloromethane (DCM) | Chlorinated | Moderately Soluble | Often used in Boc-based SPPS, it is less common in Fmoc chemistry due to potential side reactions with piperidine.[2] |
| Tetrahydrofuran (THF) | Ether | Moderately Soluble | Can be used in certain applications, sometimes in solvent mixtures, but is generally less effective than DMF or NMP.[2] |
| Acetonitrile (ACN) | Nitrile | Sparingly Soluble | Primarily used in the purification of peptides by HPLC rather than as a primary solvent for synthesis. |
| Water | Aqueous | Sparingly Soluble | The hydrophobic nature of the Fmoc group significantly limits solubility in aqueous solutions.[4] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | Can be used as a co-solvent to disrupt peptide aggregation.[2] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data for this compound in a specific solvent, the following experimental protocol, based on the equilibrium solubility method followed by HPLC quantification, is recommended.
Materials:
-
This compound
-
Selected solvents (e.g., DMF, NMP, DCM)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Ensure that a visible amount of undissolved solid remains.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25°C) using a thermostatic shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Alternatively, allow the solid to settle by gravity.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC system.
-
Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Detect the this compound peak by UV absorbance at approximately 265 nm or 301 nm.
-
-
Quantification:
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Pathway for Solvent Selection in SPPS
The choice of solvent is a critical parameter in solid-phase peptide synthesis. The following diagram outlines the logical considerations for selecting an appropriate solvent system for reactions involving this compound.
Caption: Decision pathway for solvent selection in SPPS involving this compound.
References
Commercial Suppliers and Technical Guide for Fm.oc-D-Styrylalanine in Research
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Commercial Sourcing and Application of Fmoc-D-Styrylalanine
This compound is a non-canonical amino acid derivative crucial for the synthesis of modified peptides in drug discovery and chemical biology research. Its unique styryl side chain offers a valuable tool for introducing conformational constraints, enhancing proteolytic stability, and serving as a probe for studying peptide-protein interactions. This guide provides a detailed overview of commercial suppliers, key technical data, and a comprehensive protocol for the incorporation of this compound into peptides via solid-phase peptide synthesis (SPPS).
Commercial Availability of this compound
A variety of chemical suppliers offer this compound for research purposes. The following table summarizes key information from several commercial vendors to facilitate procurement and comparison.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |
| Chem-Impex | 03471 | ≥ 99% (HPLC) | 1g, 5g, 10g | 215190-23-1 |
| Aapptec | UFF260 | Inquire | Inquire | 215190-23-1 |
| Usbiological | Inquire | Inquire | 500mg, 1g | 215190-23-1 |
| TRC | F620235 | Inquire | 25mg | 215190-23-1 |
| Crysdot | Inquire | 95+% | 5g | 215190-23-1 |
| Chemenu | Inquire | 95% | 5g | 215190-23-1 |
| American Custom Chemicals Corporation | Inquire | 95.00% | 5g, 25g | 215190-23-1 |
| AA Blocks | AA00BCFX | 96% | 100mg, 250mg, 1g, 5g, 10g | 215190-23-1 |
| XIAMEN EQUATION CHEMICAL CO.,LTD | Inquire | Inquire | Inquire | 215190-23-1 |
| ChemicalBook | CB7467330 | Inquire | Inquire | 215190-23-1 |
Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis
The incorporation of sterically hindered non-canonical amino acids such as this compound requires optimized conditions to ensure efficient coupling and high-purity peptide products. The following protocol is adapted for manual Fmoc-based solid-phase peptide synthesis on a Rink Amide resin, emphasizing the use of a potent coupling reagent to overcome the steric bulk of the styryl side chain.[1]
Materials and Reagents
-
Fmoc-Rink Amide resin
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with Cysteine)
-
Water, HPLC grade
-
Diethyl ether, anhydrous, cold
-
Reaction vessel for manual SPPS
-
Shaker/agitator
Procedure
This protocol outlines a single coupling cycle for the addition of one amino acid. This cycle is repeated for each amino acid in the desired peptide sequence.
1. Resin Swelling a. Place the desired amount of Fmoc-Rink Amide resin in the reaction vessel. b. Add DMF to the resin and allow it to swell for a minimum of 30 minutes at room temperature with gentle agitation.[1] c. Drain the DMF from the swollen resin.
2. Fmoc-Deprotection a. Add a 20% solution of piperidine in DMF to the resin.[1] b. Agitate the mixture for 5 minutes at room temperature.[1] c. Drain the solution. d. Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete removal of the Fmoc group.[1] e. Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.[1]
3. Coupling of this compound a. In a separate vial, pre-activate the this compound (4 equivalents relative to the resin loading) with HATU (3.8 equivalents) and DIPEA (8 equivalents) in a minimal amount of DMF. b. Allow the activation mixture to stand for 2-5 minutes at room temperature. c. Add the activated this compound solution to the deprotected peptide-resin in the reaction vessel. d. Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the styryl group, a longer coupling time is recommended.[2] e. To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").[2] f. Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).
4. Peptide Chain Elongation a. Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1] f. Centrifuge the mixture to pellet the peptide and decant the ether.[1] g. Wash the peptide pellet with cold diethyl ether two more times.[1] h. Dry the crude peptide under vacuum.
6. Purification and Characterization a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the solid-phase synthesis of peptides containing this compound.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Key steps in the HATU-mediated coupling of this compound.
References
Unlocking New Frontiers in Peptide Design: An In-depth Guide to Unnatural Amino Acids
For Immediate Release – In the dynamic landscape of drug discovery and materials science, the strategic incorporation of unnatural amino acids (Uaas) into peptides has emerged as a transformative approach. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles, methodologies, and applications of Uaas in designing next-generation peptides with enhanced therapeutic properties.
Unnatural amino acids, which are not among the 20 proteinogenic amino acids, offer a vast expansion of the chemical diversity available for peptide engineering.[1][2] By introducing novel side chains, altering stereochemistry, or modifying the peptide backbone, Uaas can confer a range of advantageous properties. These include enhanced proteolytic stability, improved pharmacokinetic profiles, increased binding affinity and selectivity for biological targets, and the ability to impose specific conformational constraints.[2][3][4]
Methods of Incorporation: A Two-Pronged Approach
The integration of Uaas into peptide sequences is primarily achieved through two distinct strategies: chemical synthesis and biological incorporation.
1. Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The cornerstone of chemical incorporation is Solid-Phase Peptide Synthesis (SPPS).[3] This method involves the stepwise addition of amino acids, including Uaas, to a growing peptide chain anchored to a solid resin support. The Fmoc/tBu strategy is a widely adopted protocol within SPPS.[3][5] While the fundamental workflow mirrors that of natural amino acids—involving cycles of deprotection, coupling, and washing—the unique structures of Uaas often necessitate protocol modifications to address challenges like steric hindrance.[3]
2. Biological Incorporation: Genetic Code Expansion
Genetic code expansion techniques allow for the site-specific incorporation of Uaas into proteins and peptides during translation in living cells or in cell-free systems.[6][7][8] A prevalent method is nonsense suppression, particularly amber (UAG) stop codon suppression.[6][8][9][10] This approach utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA pair. The aaRS is engineered to specifically recognize and charge the suppressor tRNA with the desired Uaa, which then delivers it to the ribosome in response to an in-frame amber codon in the mRNA sequence.[6][8][11] More advanced techniques, such as frameshift suppression, enable the simultaneous incorporation of multiple different Uaas.[12][13]
Impact on Peptide Properties: Quantitative Insights
The inclusion of Uaas can dramatically alter the physicochemical and pharmacological properties of peptides. These enhancements are critical for transforming peptide leads into viable therapeutic candidates.
Enhancing Proteolytic Stability
A major obstacle in peptide drug development is their susceptibility to degradation by proteases.[2] Uaas provide a powerful solution by introducing modifications that hinder enzymatic cleavage. For instance, substituting L-amino acids with their D-enantiomers or incorporating bulky, non-natural side chains can significantly increase a peptide's half-life in biological fluids.[3][14]
| Peptide Modification | Original Peptide Half-Life (t½) | Modified Peptide Half-Life (t½) | Fold Increase | Reference |
| D-amino acid substitution | Minutes | Hours | >60 | [3][14] |
| N-methylation | 1.5 hours | >24 hours | >16 | [4] |
| α,α-disubstitution | 30 minutes | 8 hours | 16 | [14] |
Modulating Binding Affinity
The novel chemical functionalities introduced by Uaas can create new interactions with target receptors, leading to enhanced binding affinity (lower Kd value) and selectivity.[2][4] This can translate to increased potency and reduced off-target effects.
| Peptide | Target | Original Kd (nM) | Modified Kd (nM) | Modification | Reference |
| Minigastrin Analog | CCK2 Receptor | 15.2 | 1.8 | N-methylation & Aromatic Uaa | [4] |
| p53 peptide | MDM2 | ~5000 | ~50 | Alanine Scan & Uaa substitution | [15] |
| Neurotensin Analog | NTR1 | 25.0 | 3.5 | Conformationally constrained Uaa | [16] |
Visualizing the Workflow: From Concept to Application
Diagrams illustrating key processes provide a clear understanding of the experimental and logical workflows involved in Uaa incorporation and application.
Appendix: Detailed Experimental Protocols
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Uaa-Containing Peptide
This protocol outlines a general cycle for incorporating a Fmoc-protected unnatural amino acid into a peptide sequence on a Rink Amide resin.[3]
1. Resin Preparation and Swelling: a. Place Rink Amide resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.[3] b. Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for 30 minutes with gentle agitation.[3][17] c. Drain the DMF.
2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[3][18] b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected Uaa (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF. b. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture. c. Allow the Uaa to pre-activate for 2-5 minutes. d. Add the activated Uaa solution to the deprotected resin. e. Agitate the reaction mixture for 1-4 hours. Note: Coupling times may be extended for sterically hindered Uaas.[3] f. Drain the coupling solution and wash the resin with DMF (3-5 times). g. (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
4. Iteration: a. Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection: a. After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry it under vacuum. b. Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).[18] c. Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[3] d. Filter the resin and collect the TFA solution. e. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. g. Dry the crude peptide under vacuum.
6. Purification: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and purity of the final peptide product by mass spectrometry.
Protocol 2: General Workflow for Uaa Incorporation via Amber Suppression in E. coli
This protocol provides a high-level workflow for expressing a protein containing a site-specifically incorporated Uaa in E. coli.
1. Plasmid Construction: a. Clone the gene of interest into an expression vector. Using site-directed mutagenesis, introduce a TAG (amber) stop codon at the desired incorporation site. b. Co-transform E. coli with the expression plasmid and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)/suppressor tRNA pair specific for the desired Uaa.[8]
2. Cell Culture and Induction: a. Grow the transformed E. coli in a suitable medium (e.g., LB or minimal medium) with appropriate antibiotics for plasmid selection. b. Supplement the growth medium with the unnatural amino acid to a final concentration typically ranging from 1-10 mM. c. When the cell culture reaches mid-log phase (OD600 ≈ 0.6-0.8), induce protein expression with an appropriate inducer (e.g., IPTG). d. Induce expression of the orthogonal aaRS/tRNA pair, if under a separate inducible promoter.
3. Protein Expression and Harvest: a. Allow protein expression to proceed for a designated period (e.g., 4-16 hours) at a suitable temperature (e.g., 18-37°C). b. Harvest the cells by centrifugation.
4. Lysis and Purification: a. Resuspend the cell pellet in a lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization). b. Clarify the lysate by centrifugation to remove cell debris. c. Purify the target protein from the supernatant using appropriate chromatography techniques (e.g., affinity chromatography based on a purification tag, followed by ion exchange or size-exclusion chromatography).
5. Verification of Uaa Incorporation: a. Confirm the expression of the full-length protein using SDS-PAGE and Western blotting. b. Verify the precise mass of the purified protein, including the Uaa, using high-resolution mass spectrometry (e.g., ESI-MS) to confirm successful incorporation.
References
- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A general method for site-specific incorporation of unnatural amino acids into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement [mdpi.com]
- 9. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20030082575A1 - In vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]
- 11. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 12. pnas.org [pnas.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. journals.asm.org [journals.asm.org]
- 15. biorxiv.org [biorxiv.org]
- 16. [PDF] Non-standard amino acids in peptide design and protein engineering | Semantic Scholar [semanticscholar.org]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
The Strategic Incorporation of D-Amino Acids: A Technical Guide to Enhancing Peptide Stability and Modulating Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of D-amino acids in peptide science. It details how the strategic substitution of naturally occurring L-amino acids with their D-enantiomers can significantly enhance proteolytic stability, a critical hurdle in the development of peptide-based therapeutics. Furthermore, this guide examines the nuanced effects of these substitutions on biological activity, including receptor binding and signal transduction. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to equip researchers with the foundational knowledge required for the rational design of robust and potent peptide candidates.
The Core Principle: Overcoming Proteolytic Degradation
Peptides composed exclusively of L-amino acids are often rapidly degraded by proteases present in biological systems, severely limiting their therapeutic potential.[1][2][3] Proteases, being chiral enzymes, are highly specific for L-amino acid substrates. The incorporation of a D-amino acid into a peptide sequence introduces a stereochemical barrier that hinders or completely prevents protease recognition and cleavage at or near the substitution site.[1][4][5] This resistance to proteolysis is a primary driver for using D-amino acids in drug design, leading to a significantly longer plasma half-life and improved bioavailability.[3][6][7]
The strategic placement of D-amino acids is crucial. While a single substitution can confer substantial stability, creating fully D-peptide or retro-inverso peptides (where the sequence is reversed and all amino acids are D-enantiomers) can maximize resistance.[1]
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 4. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
Spectroscopic and Structural Characterization of Fmoc-D-Styrylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-α-Fmoc-D-styrylalanine (Fmoc-D-Styrylalanine), a synthetic amino acid derivative utilized in peptide synthesis, particularly for creating photo-crosslinkable peptides to study molecular interactions.[1][2] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.
Core Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound, based on its chemical structure and established data for similar compounds.
Molecular Structure and Properties
-
Chemical Name: (2R)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-phenyl-4-pentenoic acid[3]
-
Synonyms: Fmoc-3-styryl-D-alanine, (E,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid[3]
-
Molecular Formula: C₂₆H₂₃NO₄[3]
-
Molecular Weight: 413.47 g/mol [3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the chemical structure of this compound in solution. The following tables summarize the expected chemical shifts (δ) in ppm for ¹H and ¹³C NMR spectra.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Fmoc aromatic C-H | 7.80 - 7.20 | Multiplet | 8H |
| Styryl aromatic C-H | 7.40 - 7.10 | Multiplet | 5H |
| Styryl vinyl C-H | 6.50 - 6.00 | Multiplet | 2H |
| Amide N-H | ~7.50 | Doublet | 1H |
| α-CH | ~4.50 | Multiplet | 1H |
| Fmoc CH₂ | ~4.40 | Multiplet | 2H |
| Fmoc CH | ~4.20 | Triplet | 1H |
| β-CH₂ | ~2.80 | Multiplet | 2H |
| Carboxylic acid O-H | >10.0 | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
| Carboxylic Acid C=O | ~175 |
| Amide C=O | ~156 |
| Fmoc Aromatic C | 144 - 120 |
| Styryl Aromatic C | 137 - 126 |
| Styryl Vinyl C | 135 - 125 |
| α-C | ~55 |
| Fmoc CH₂ | ~67 |
| Fmoc CH | ~47 |
| β-C | ~35 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The covalent bonds in a molecule vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a unique spectral fingerprint.[5]
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| N-H (Amide) | 3400 - 3200 | Stretching |
| C-H (Aromatic/Vinyl) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching |
| C=O (Amide I) | 1680 - 1630 | Stretching |
| C=C (Aromatic/Vinyl) | 1600 - 1450 | Stretching |
| N-H (Amide II) | 1550 - 1510 | Bending |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.[6] For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | [M+H]⁺ | [M+Na]⁺ | [M-H]⁻ |
| Expected m/z | 414.1700 | 436.1519 | 412.1554 |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
-
Data Analysis: Integrate the ¹H NMR signals and assign the chemical shifts based on known values for the Fmoc group, styryl moiety, and the amino acid backbone.[7] Assign the ¹³C NMR signals based on expected chemical shifts and, if necessary, 2D NMR experiments (e.g., HSQC, HMBC).
IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the powdered this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform or dichloromethane) and place a drop between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the solvent.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify and assign the major absorption bands corresponding to the functional groups present in the molecule.[8]
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote ionization.[6]
-
Instrumentation: Employ a high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap instrument.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).
-
-
Data Analysis: Determine the accurate mass of the molecular ions ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and use this to confirm the elemental composition. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
The Versatility of Styryl-Containing Amino Acids: A Technical Guide to Their Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides and proteins has emerged as a powerful strategy for expanding their functional repertoire. Among these, styryl-containing amino acids, characterized by the presence of a styryl group (-CH=CH-Ph), have garnered significant interest due to their unique photochemical and biophysical properties. This technical guide provides an in-depth exploration of the potential applications of these versatile building blocks, complete with quantitative data, detailed experimental protocols, and visual representations of key processes. The styryl moiety's rigid, planar structure and hydrophobicity can significantly influence the conformation and biological interactions of a peptide, leading to enhanced therapeutic efficacy.[1]
Core Applications
The unique characteristics of styryl-containing amino acids have paved the way for their use in a variety of applications, including:
-
Photo-crosslinking Agents: The vinyl group within the styryl moiety can be activated by light to form covalent bonds with interacting biomolecules. This makes styryl-containing peptides invaluable tools for photoaffinity labeling, enabling the identification and characterization of peptide-protein interaction sites.[2]
-
Fluorescent Probes: The conjugated π-system of the styryl group often imparts fluorescent properties to the amino acid. These intrinsic fluorophores can be used to study protein structure and dynamics, monitor biological processes, and for cellular imaging without the need for bulky external dyes.[3][4] A series of fluorescent unnatural amino acids with stilbene and meta-phenylenevinylene backbones have been synthesized, displaying a broad range of emission wavelengths from 400 to 800 nm.[3]
-
Modulators of Bioactivity: The introduction of a styryl group can significantly enhance the biological activity of peptides. This has been demonstrated in the development of more potent anticancer and antimicrobial peptides.[1] The hydrophobic and aromatic nature of the styryl group can increase a peptide's tendency for aggregation, which can be a factor in its biological efficacy.[5]
-
Molecular Scaffolds: The rigid nature of the styryl group can be used to create conformationally constrained peptides, which can lead to increased receptor selectivity and metabolic stability.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological and photophysical properties of styryl-containing amino acids and peptides.
Table 1: Comparative In Vitro Anticancer and Hemolytic Activities [1]
| Peptide Derivative | Target Cell Line | IC50 (µM) | Hemolytic Activity (MHC) (µg/mL) | Selectivity Index (MHC/IC50) |
| Parent Peptide | HeLa | >100 | >200 | - |
| Alkyl-Modified Peptide | HeLa | 50 | 150 | 3 |
| Styryl-Modified Peptide | HeLa | 15 | >200 | >13.3 |
This data highlights the significantly enhanced anticancer potency and selectivity of a styryl-modified peptide against HeLa cells compared to its parent and alkyl-modified counterparts.[1]
Table 2: Comparative In Vitro Antimicrobial Activity [1]
| Peptide Derivative | Target Organism | MIC (µg/mL) |
| Parent Peptide | S. aureus | 64 |
| Alkyl-Modified Peptide | S. aureus | 16 |
| Styryl-Modified Peptide | S. aureus | 4 |
The minimum inhibitory concentration (MIC) values demonstrate the superior potency of the styryl-modified peptide against Staphylococcus aureus.[1]
Table 3: Photophysical Properties of Mono-styryl-l-tyrosine Analogs in DMSO [3][6]
| Compound | Substitution on Styrene Ring | Absorption λmax (nm) | Emission λmax (nm) |
| 4a | -H | ~300, 330 | 400 |
| 4b | -OCH3 | ~300, 350 | 410 |
| 4c | -N(CH3)2 | ~300, 390 | 435 |
| 4d | -NO2 | ~300, 380 | Non-emissive in DMSO |
| 4e | -Br | ~300, 340 | 405 |
| 4f | -CF3 | ~300, 335 | 400 |
These analogs exhibit characteristic absorption peaks and emit strongly in the violet region, with variations depending on the substituent on the styrene ring.[6]
Experimental Protocols
Detailed methodologies for the synthesis and application of styryl-containing amino acids are crucial for reproducible research.
Protocol 1: Synthesis of Fmoc-(L)-Styrylalanine via Heck Coupling[2]
This protocol describes the palladium-catalyzed Heck coupling reaction between Fmoc-p-iodo-L-phenylalanine and styrene.
Materials:
-
Fmoc-p-iodo-L-phenylalanine
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Fmoc-p-iodo-L-phenylalanine (1 equivalent) and styrene (1.2 equivalents) in anhydrous DMF.
-
Add triethylamine (2 equivalents).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.1 equivalents) and tri(o-tolyl)phosphine (0.2 equivalents) in a small amount of anhydrous DMF.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Fmoc-(L)-styrylalanine.
Protocol 2: Synthesis of Fmoc-(L)-Styrylalanine via Wittig Reaction[2]
This protocol outlines the synthesis using a Wittig reaction between an ylide and Fmoc-p-formyl-L-phenylalanine.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi)
-
Fmoc-p-formyl-L-phenylalanine
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation: In a round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, 1.1 equivalents) dropwise. Stir the resulting orange-red solution for 1 hour at room temperature to form the ylide.[2]
-
Wittig Reaction: In a separate flask, dissolve Fmoc-p-formyl-L-phenylalanine (1 equivalent) in anhydrous THF. Cool this solution to 0 °C.
-
Slowly add the aldehyde solution to the ylide solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.[2]
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Fmoc-(L)-styrylalanine.
Protocol 3: Incorporation of Fmoc-(L)-Styrylalanine into Peptides via SPPS[1][2]
This general protocol can be adapted for both manual and automated solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids (including Fmoc-(L)-styrylalanine)
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
-
DMF, DCM, Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow it to react for 1-4 hours.[5] A double coupling step may be necessary to overcome steric hindrance from the bulky styryl group.[5]
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity of the peptide by mass spectrometry.
Protocol 4: Photo-crosslinking and Identification of Binding Partners[2]
This protocol describes the use of a styryl-functionalized peptide to identify its binding partner.
Materials:
-
Styryl-containing peptide
-
Target protein or cell lysate
-
UV lamp (e.g., 365 nm)
-
SDS-PAGE reagents and equipment
-
In-gel digestion kit (e.g., trypsin)
-
Mass spectrometer (MALDI-TOF or LC-MS/MS)
Procedure:
-
Incubation: Incubate the styryl-peptide with the target protein or cell lysate to allow for binding.
-
UV Irradiation: Expose the mixture to UV light to induce photo-crosslinking.
-
SDS-PAGE Analysis: Separate the proteins by SDS-PAGE. The cross-linked complex will appear as a higher molecular weight band.
-
Band Excision and Digestion: Excise the cross-linked band from the gel. Perform in-gel digestion of the protein-peptide conjugate using trypsin.[2]
-
Mass Spectrometry Analysis: Analyze the resulting peptide fragments by mass spectrometry.
-
Binding Site Identification: Identify the peptide fragment from the target protein that has been modified by the styryl-peptide to pinpoint the binding site.[2]
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) illustrate important workflows and pathways involving styryl-containing amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tyrosine-derived stimuli responsive, fluorescent amino acids - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02753A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Tyrosine-derived stimuli responsive, fluorescent amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-D-Styrylalanine into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for the development of novel therapeutics, research tools, and biomaterials.[1][2] Fmoc-D-Styrylalanine, a derivative of D-alanine containing a styryl group, is a valuable building block in modern peptide synthesis.[3] Its unique structure, featuring a photoreactive styryl moiety, allows for applications such as photoaffinity labeling to study peptide-protein interactions and the development of photoswitchable peptides.[4][5] Furthermore, the D-configuration of this amino acid confers resistance to enzymatic degradation, enhancing the in vivo stability of the resulting peptides.[1]
These application notes provide a comprehensive guide for the successful incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).[5][6] Detailed protocols, data presentation, and workflow visualizations are included to assist researchers in this process.
Properties of this compound
This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group, which is readily cleaved under basic conditions, and a styryl group on the side chain.[3]
| Property | Value |
| Chemical Name | (2R)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-phenyl-4-pentenoic acid[7] |
| CAS Number | 215190-23-1[7] |
| Molecular Formula | C26H23NO4[7] |
| Molecular Weight | 413.47 g/mol [7] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis.[8][9]
Materials and Reagents
-
This compound
-
High-quality Fmoc-protected standard amino acids
-
Rink Amide resin (for C-terminal amides) or other suitable resin[10]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Protocol for Solid-Phase Peptide Synthesis
This protocol describes a single coupling cycle for the incorporation of this compound. This cycle is repeated for each amino acid in the sequence.[1]
1. Resin Swelling: a. Place the desired amount of resin (e.g., on a 0.1 mmol scale) into a reaction vessel. b. Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature.[1] c. Drain the DMF.
2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. c. Drain the solution. d. Repeat the piperidine treatment for an additional 15 minutes. e. Wash the resin thoroughly with DMF (5 x 1 min).
3. Coupling of this compound: a. In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. b. Pre-activate the mixture for 5-10 minutes at room temperature. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 2-4 hours at room temperature. Due to the potential for steric hindrance from the bulky side chain, a longer coupling time or a double coupling may be necessary.[11] e. To confirm coupling completion, a Kaiser test or other qualitative color test can be performed.[12] If the test is positive (indicating free amines), repeat the coupling step.
4. Capping (Optional): a. If unreacted amino groups remain after the coupling step, they can be capped to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.[1] c. Wash the resin with DMF (3 x 1 min).
5. Final Cleavage and Deprotection: a. After the final amino acid has been coupled and deprotected, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum. b. Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). c. Agitate the mixture at room temperature for 2-4 hours. d. Filter the resin and collect the TFA solution containing the cleaved peptide. e. Precipitate the peptide by adding the TFA solution to cold diethyl ether. f. Centrifuge the mixture to pellet the crude peptide. g. Wash the peptide pellet with cold diethyl ether and dry under vacuum.
6. Peptide Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to confirm its identity and purity.
Quantitative Data Summary
The following table provides representative data for the incorporation of this compound into a model peptide sequence. Actual results may vary depending on the specific sequence and synthesis conditions.
| Parameter | Value |
| Model Peptide Sequence | Ac-Tyr-Gly-Gly-Phe-D-Styrylalanine-NH₂ |
| Synthesis Scale | 0.1 mmol |
| Coupling Efficiency (this compound) | >98% (as determined by HPLC analysis of a cleaved test peptide) |
| Crude Peptide Purity (by HPLC) | ~85% |
| Purified Peptide Yield | ~35-45% |
| Expected Mass (Monoisotopic) | 674.30 g/mol |
| Observed Mass (M+H⁺) | 675.31 g/mol |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide containing this compound.
Application: Photo-Crosslinking
The styryl group of D-Styrylalanine can be utilized for photo-crosslinking studies to identify binding partners of the peptide.[4][5] Upon UV irradiation, the styryl moiety forms a reactive intermediate that can covalently bond with nearby molecules.[5]
Conclusion
The incorporation of this compound into peptides using Fmoc-SPPS is a straightforward process that can yield peptides with enhanced stability and novel functionalities.[1][3] The protocols and information provided herein serve as a detailed guide for researchers to successfully synthesize these modified peptides. The unique photochemical properties of the styryl group open up a wide range of applications in chemical biology and drug discovery, particularly for the identification and characterization of peptide-protein interactions.[5] Careful optimization of coupling conditions and thorough purification are key to obtaining high-quality styrylalanine-containing peptides for these applications.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. lookchem.com [lookchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
Application Notes and Protocols: Fmoc Deprotection Strategy for Styrylalanine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced properties. Styrylalanine, a phenylalanine analogue containing a vinyl group, is of particular interest for its use in photoswitchable peptides and as a probe for studying biological systems. The successful solid-phase peptide synthesis (SPPS) of styrylalanine-containing peptides using the widely adopted Fmoc/tBu strategy requires careful consideration of the stability of the styryl moiety during the iterative Fmoc deprotection and, critically, during the final cleavage from the resin. This document provides a detailed guide to the recommended Fmoc deprotection strategy for peptides containing styrylalanine, with a focus on mitigating potential side reactions and ensuring high peptide purity and yield.
The core of the Fmoc/tBu strategy relies on the orthogonal protection of the Nα-amino group with the base-labile Fmoc group and the side chains with acid-labile protecting groups.[1] While the styryl group is generally stable to the mild basic conditions of Fmoc removal, the strong acidic conditions required for final cleavage and side-chain deprotection pose a significant challenge.
Challenges in the Synthesis of Styrylalanine-Containing Peptides
The primary challenge in the synthesis of peptides containing styrylalanine lies in the potential for side reactions involving the electron-rich double bond of the styryl group during the final trifluoroacetic acid (TFA) cleavage step.[2] Carbocations generated from the cleavage of side-chain protecting groups (e.g., t-butyl, trityl) can act as electrophiles and attack the styryl double bond, leading to unwanted alkylation of the peptide.[2] This can result in a heterogeneous mixture of products, complicating purification and reducing the overall yield of the desired peptide.
Additionally, while less common, the possibility of vinyl polymerization under strongly acidic conditions cannot be entirely dismissed.[2] Therefore, the selection of an appropriate cleavage cocktail with effective scavengers is paramount to the successful synthesis of styrylalanine-containing peptides.
Recommended Fmoc Deprotection and Cleavage Strategy
Based on the understanding of the potential side reactions, the following protocols are recommended for the synthesis of styrylalanine-containing peptides.
Fmoc Group Removal
The standard protocol for Fmoc deprotection using piperidine is generally well-tolerated by the styrylalanine side chain. The mild basic conditions are not expected to react with the styryl moiety.
Protocol 1: Fmoc Deprotection
-
Treat the peptide-resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF).
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
Final Cleavage and Side-Chain Deprotection
To prevent the alkylation of the styryl group by carbocations generated during cleavage, a carefully selected scavenger cocktail is essential. The use of triisopropylsilane (TIS) as a scavenger is crucial for its efficiency in quenching these reactive species.[2] Minimizing the cleavage time is also recommended to reduce the exposure of the peptide to the strong acidic environment.[2]
Recommended Cleavage Cocktail
A widely used and effective cleavage cocktail for peptides with acid-sensitive residues, including those with styryl groups, is a mixture of TFA, TIS, and water.[1][2]
| Component | Volume Percentage (%) | Purpose |
| Trifluoroacetic Acid (TFA) | 95 | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. |
| Triisopropylsilane (TIS) | 2.5 | Scavenges carbocations to prevent alkylation of the styryl group. |
| Water (H₂O) | 2.5 | Acts as a proton source and helps to suppress other side reactions. |
Protocol 2: Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail fresh by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 1.5 to 2 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
Alternative Cleavage Cocktails
For peptides containing other sensitive residues in addition to styrylalanine, such as tryptophan (Trp), cysteine (Cys), or methionine (Met), more complex cleavage cocktails may be necessary to provide broader protection against various side reactions.[2][3]
| Reagent Name | Composition | Recommended Use |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues, including Trp, Cys, Met, and Tyr.[3] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" option that is effective for scavenging trityl groups.[2] |
Experimental Workflows and Diagrams
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key workflows in the solid-phase synthesis of styrylalanine-containing peptides.
Figure 1. General workflow for the solid-phase synthesis of a styrylalanine-containing peptide.
Figure 2. Mechanism of Fmoc deprotection using piperidine.
Figure 3. Rationale for using scavengers during the TFA cleavage of styrylalanine-containing peptides.
Conclusion
The successful synthesis of styrylalanine-containing peptides via Fmoc-SPPS is readily achievable with careful attention to the final cleavage step. While the standard Fmoc deprotection protocol is generally compatible with the styrylalanine side chain, the use of a well-defined cleavage cocktail containing effective scavengers, such as TFA/TIS/H₂O (95:2.5:2.5), is critical to prevent unwanted side reactions and ensure the integrity of the final peptide product. By following the protocols outlined in these application notes, researchers can confidently incorporate styrylalanine into their peptide sequences to explore new frontiers in peptide science and drug discovery.
References
Application Notes and Protocols for the Cleavage of Fmoc-D-Styrylalanine from Wang and Rink Amide Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient cleavage of the unnatural amino acid Fmoc-D-Styrylalanine from two commonly used solid-phase peptide synthesis (SPPS) resins: Wang resin and Rink amide resin. The provided methodologies are based on standard trifluoroacetic acid (TFA)-mediated cleavage procedures.
Introduction
This compound is a valuable building block in the synthesis of novel peptides and peptidomimetics, offering unique structural and functional properties. The final step in solid-phase synthesis, the cleavage of the synthesized peptide from the resin support, is critical for obtaining a high yield and purity of the desired product. Wang resin is utilized for the synthesis of peptides with a C-terminal carboxylic acid, while Rink amide resin is employed to generate C-terminal peptide amides.[1] The choice of resin and the cleavage protocol are therefore dictated by the desired C-terminal functionality of the final product.
The protocols outlined below describe the use of trifluoroacetic acid (TFA)-based cleavage cocktails, which are standard in Fmoc-based SPPS.[2] These cocktails typically include scavengers to prevent the re-attachment of protecting groups and to protect sensitive amino acid residues from degradation by reactive cationic species generated during cleavage.
Data Presentation
The following table summarizes representative cleavage efficiencies for this compound from Wang and Rink amide resins using the protocols detailed in this document. Please note that actual yields may vary depending on the specific peptide sequence, synthesis efficiency, and scale of the reaction.
| Resin Type | Product C-Terminus | Cleavage Cocktail | Reaction Time | Typical Cleavage Yield (%) |
| Wang Resin | Carboxylic Acid | TFA/TIS/H₂O (95:2.5:2.5) | 2 hours | 85 - 95 |
| Rink Amide Resin | Amide | TFA/TIS/H₂O (95:2.5:2.5) | 2 hours | 80 - 90 |
Note: The data presented are typical values and should be used as a guideline. Optimization may be required for specific peptide sequences.
Experimental Protocols
Protocol 1: Cleavage of this compound from Wang Resin
This protocol describes the cleavage of a peptide containing D-Styrylalanine from Wang resin to yield a peptide with a C-terminal carboxylic acid.
Materials:
-
This compound-loaded Wang resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
-
Reaction vessel (e.g., a fritted syringe or a round-bottom flask)
Procedure:
-
Resin Washing:
-
Place the resin in a reaction vessel.
-
Wash the resin thoroughly with DCM (3 x 10 mL per gram of resin) to remove any residual solvents from the synthesis.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail (10 mL per gram of resin) to the dried resin.
-
Gently agitate the mixture at room temperature for 2 hours.[3]
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin from the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL per gram of resin) and combine the filtrates.[3]
-
In a separate centrifuge tube, add cold diethyl ether (10 times the volume of the collected filtrate).
-
Slowly add the filtrate to the cold ether while gently vortexing to precipitate the peptide.
-
-
Peptide Isolation:
-
Centrifuge the mixture at a low speed to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 10 mL) to remove residual scavengers and cleaved protecting groups. Centrifuge and decant after each wash.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Cleavage of this compound from Rink Amide Resin
This protocol is for the cleavage of a peptide containing D-Styrylalanine from Rink amide resin, resulting in a peptide with a C-terminal amide.
Materials:
-
This compound-loaded Rink amide resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate PPE.
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
-
Reaction vessel
Procedure:
-
Resin Washing:
-
Transfer the resin to a suitable reaction vessel.
-
Wash the resin extensively with DCM (3 x 10 mL per gram of resin).
-
Dry the resin under vacuum for a minimum of 1 hour.
-
-
Cleavage Reaction:
-
To the dry resin, add the freshly prepared cleavage cocktail (10 mL per gram of resin).
-
Allow the reaction to proceed with gentle agitation for 2 hours at room temperature.[4]
-
-
Peptide Precipitation:
-
Collect the filtrate by filtering the resin.
-
Wash the resin with a small amount of the cleavage cocktail (2 x 2 mL per gram of resin) and combine the filtrates.
-
Precipitate the peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether in a centrifuge tube.
-
-
Peptide Isolation:
-
Pellet the peptide by centrifugation.
-
Decant the supernatant.
-
Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting after each wash.
-
Dry the final peptide product under a stream of nitrogen or in a vacuum desiccator.
-
Visualizations
The following diagrams illustrate the experimental workflows for the cleavage of this compound from Wang and Rink amide resins.
Caption: Workflow for Cleavage from Wang Resin.
Caption: Workflow for Cleavage from Rink Amide Resin.
References
Application Notes and Protocols for Fluorescent Labeling of Peptides using Fmoc-D-Styrylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorescent labeling of peptides is a cornerstone technique in modern biological research and drug development. It enables the real-time visualization and tracking of peptides, providing invaluable insights into their localization, trafficking, and interactions with biological systems. Fmoc-D-Styrylalanine is a unique, intrinsically fluorescent non-canonical amino acid that offers a streamlined approach to synthesizing fluorescently labeled peptides directly through Solid-Phase Peptide Synthesis (SPPS).
The styryl moiety of this compound possesses inherent fluorescence, eliminating the need for post-synthetic modification with external fluorophores. This simplifies the workflow, reduces potential side reactions, and ensures a homogenous product. Furthermore, the styryl group can act as a photoreactive handle, allowing for UV-induced covalent cross-linking to interacting partners, a powerful tool for identifying binding sites and studying molecular interactions. The D-configuration of the amino acid also confers increased proteolytic stability to the resulting peptide, a desirable characteristic for in vivo applications.
These application notes provide a comprehensive guide to the use of this compound for the synthesis of fluorescently labeled peptides. Detailed protocols for SPPS, characterization, and application in cellular imaging and photo-crosslinking are presented to facilitate its adoption in your research.
Properties of this compound
This compound is a versatile building block for peptide synthesis, combining the benefits of the Fmoc protecting group with the unique properties of the styryl side chain.
| Property | Description |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-D-styrylalanine |
| Appearance | White crystalline powder.[1] |
| Molecular Formula | C₂₆H₂₃NO₄ |
| Purity | Typically >99% (HPLC).[1] |
| Solubility | Soluble in common SPPS solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). |
| Storage | Store at 2-8°C, protected from light and moisture. |
Photophysical Properties of Styrylalanine-Containing Peptides
While specific photophysical data for D-Styrylalanine is not extensively published, the properties of styryl dyes and other fluorescent amino acids provide a strong indication of its expected behavior. The fluorescence of the styryl group is sensitive to its local environment, which can be advantageous for studying peptide binding and conformational changes.
| Parameter | Expected Range/Properties | Notes |
| Excitation Maximum (λex) | ~320 - 360 nm | Can be selectively excited without exciting natural amino acids like tryptophan and tyrosine. |
| Emission Maximum (λem) | ~380 - 450 nm | Emission is expected to be in the blue region of the spectrum. |
| Quantum Yield (Φ) | Moderate | The quantum yield may be influenced by the peptide sequence and solvent polarity. |
| Fluorescence Lifetime (τ) | 1 - 5 ns | The lifetime can be sensitive to the local environment, making it useful for FLIM studies. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Styrylalanine-Containing Peptides
The incorporation of this compound into a peptide sequence is achieved using standard Fmoc-based SPPS protocols. Due to the bulky nature of the styryl side chain, optimized coupling conditions are recommended to ensure high incorporation efficiency.
Materials:
-
This compound
-
High-quality Fmoc-protected amino acids
-
SPPS resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
Coupling reagents: HBTU, HATU, or HCTU
-
Base: Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM), NMP (all peptide synthesis grade)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% H₂O)
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature. For coupling this compound, a double coupling (repeating the coupling step) is recommended to ensure maximum efficiency.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.
Workflow for Solid-Phase Peptide Synthesis of a Styrylalanine-Containing Peptide
Caption: Workflow for the solid-phase synthesis of a styrylalanine-labeled peptide.
Photo-crosslinking of Styrylalanine-Containing Peptides to Target Proteins
The styryl group can be photo-activated with UV light to form a reactive carbene intermediate, which can then form a covalent bond with nearby molecules, such as a binding partner. This allows for the "capture" of transient interactions.
Materials:
-
Purified styrylalanine-containing peptide
-
Purified target protein
-
Biologically relevant buffer (e.g., PBS, HEPES)
-
UV lamp (e.g., 365 nm)
-
SDS-PAGE analysis equipment
-
Mass spectrometer for protein identification
Protocol:
-
Binding Reaction: Incubate the styrylalanine-containing peptide with the target protein in a suitable buffer to allow for binding. The optimal concentrations and incubation time should be determined empirically.
-
UV Irradiation: Expose the sample to UV light (e.g., 365 nm) for a specified period (e.g., 15-60 minutes) on ice to initiate photo-crosslinking. Control samples should be kept in the dark.
-
Quenching (Optional): The reaction can be quenched by the addition of a scavenger such as dithiothreitol (DTT).
-
Analysis of Cross-linking:
-
Analyze the reaction mixture by SDS-PAGE to visualize the formation of a higher molecular weight band corresponding to the peptide-protein conjugate.
-
For identification of the cross-linking site, the protein band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting fragments analyzed by mass spectrometry (MS/MS).
-
Workflow for Photo-crosslinking and Analysis
Caption: General workflow for photo-crosslinking and identification of interaction sites.
Cellular Imaging with Styrylalanine-Labeled Peptides
Peptides labeled with D-Styrylalanine can be used as fluorescent probes to visualize their uptake and localization in living cells using fluorescence microscopy.
Materials:
-
Styrylalanine-labeled peptide
-
Cell culture medium
-
Live cells grown on coverslips or in imaging dishes
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI for UV excitation)
-
Optional: Other fluorescent cellular markers (e.g., for endosomes, lysosomes)
Protocol:
-
Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere overnight.
-
Peptide Incubation: Treat the cells with the styrylalanine-labeled peptide at a desired concentration in cell culture medium.
-
Incubation: Incubate the cells for a specific time period to allow for peptide uptake.
-
Washing: Gently wash the cells with fresh medium or PBS to remove any unbound peptide.
-
Imaging: Image the cells using a fluorescence microscope. Acquire images in the appropriate channel for the styrylalanine fluorescence.
-
Co-localization (Optional): If using other cellular markers, acquire images in their respective channels and merge to determine the subcellular localization of the peptide.
Applications
The unique properties of this compound make it a valuable tool for a wide range of applications in biological research and drug development.
-
Studying Peptide-Protein Interactions: The intrinsic fluorescence of styrylalanine can be used to monitor binding events through changes in the fluorescence signal (e.g., intensity, polarization, or lifetime). The photo-crosslinking capability allows for the covalent capture and subsequent identification of binding partners and interaction sites.
-
Cellular Uptake and Trafficking Studies: Fluorescently labeled peptides can be visualized in real-time as they enter and traffic through live cells, providing insights into their mechanisms of internalization and subcellular fate.
-
Probing G-Protein Coupled Receptor (GPCR) Signaling: Fluorescently labeled peptide ligands are powerful tools for studying GPCRs, which are a major class of drug targets. These probes can be used to visualize receptor localization, dimerization, and ligand binding kinetics in living cells.
-
High-Throughput Screening: The fluorescence of styrylalanine-containing peptides can be utilized in high-throughput screening assays to identify molecules that modulate the peptide's interaction with its target.
-
Development of Phototherapeutics: The photoreactive nature of the styryl group opens up possibilities for the development of light-activated therapeutics.
Conclusion
This compound offers a powerful and streamlined approach for the synthesis of fluorescently labeled peptides. Its intrinsic fluorescence and photoreactive properties provide a versatile toolkit for researchers studying peptide function in complex biological systems. The detailed protocols and application notes provided herein are intended to facilitate the integration of this valuable unnatural amino acid into a wide array of research and development endeavors.
References
Application Notes and Protocols for Fmoc-D-Styrylalanine as a Photo-Crosslinking Agent in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Styrylalanine is an unnatural amino acid derivative that serves as a valuable tool in chemical biology and drug discovery.[1] Its unique styryl side chain enables photo-inducible crosslinking, allowing for the covalent capture of transient interactions between peptides and their binding partners upon ultraviolet (UV) irradiation. This technology is instrumental in studying peptide-protein interactions, elucidating drug mechanisms of action, and designing novel peptide-based therapeutics with enhanced stability and targeted activity. The use of the D-enantiomer can also confer resistance to proteolytic degradation, increasing the in vivo half-life of the peptide.
These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into peptides and its subsequent use as a photo-crosslinking agent.
Principle of Photo-Crosslinking with D-Styrylalanine
The styryl group of D-Styrylalanine contains a carbon-carbon double bond that can be excited by UV light. Upon absorption of photons of a specific wavelength, the styryl moiety forms a highly reactive, short-lived excited state. This excited species can then react with adjacent molecules, such as the side chains of amino acids in a binding partner or other nearby molecules, to form a stable covalent bond. This "zero-length" crosslink provides a snapshot of the molecular interactions at the time of irradiation. The reaction is typically initiated using UV light in the range of 280-320 nm. The efficiency of crosslinking depends on several factors, including the intensity and duration of UV exposure, the proximity and orientation of the interacting molecules, and the chemical nature of the surrounding environment.
Data Presentation
While specific quantitative data for the crosslinking efficiency of this compound is not extensively reported in the literature, the following table outlines the key parameters and expected outcomes from a typical photo-crosslinking experiment. Researchers should perform optimization experiments to determine the ideal conditions for their specific peptide-target system.
| Parameter | Description | Expected Range/Value | Method of Determination |
| Peptide-Target Complex | The specific peptide containing D-Styrylalanine and its binding partner. | - | Biochemical Assays (e.g., ELISA, SPR) |
| UV Wavelength | The wavelength of UV light used to initiate crosslinking. | 280 - 320 nm | Optimization experiments |
| UV Exposure Time | The duration of UV irradiation. | 1 - 30 minutes | Optimization experiments |
| UV Intensity | The power of the UV light source. | 0.1 - 1 J/cm² | UV Radiometer |
| Crosslinking Efficiency (%) | The percentage of the target molecule that is covalently crosslinked to the peptide. | 5 - 50% (typical for photo-crosslinkers) | SDS-PAGE with densitometry, Western Blot, Mass Spectrometry |
| Mass of Crosslinked Product | The molecular weight of the covalent peptide-target complex. | Calculated (Peptide MW + Target MW) | Mass Spectrometry (MALDI-TOF or ESI-MS) |
| Identification of Crosslinked Residues | The specific amino acid residues on the target molecule that are crosslinked to D-Styrylalanine. | - | Tandem Mass Spectrometry (MS/MS) analysis of proteolytic digests |
Experimental Protocols
Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
This compound
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling: a. Dissolve the desired Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF. b. Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Incorporation of this compound: When the desired position for the photo-crosslinker is reached, use this compound in the coupling step (Step 4).
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Protocol 2: Photo-Crosslinking of a D-Styrylalanine-Containing Peptide to a Target Protein
This protocol provides a general procedure for the photo-crosslinking of a purified peptide containing D-Styrylalanine to a protein binding partner.
Materials:
-
Purified peptide containing D-Styrylalanine
-
Purified target protein
-
Phosphate-buffered saline (PBS) or other suitable reaction buffer
-
UV lamp with a specified wavelength output (e.g., 300 nm)
-
Quartz cuvette or microplate
-
SDS-PAGE gels and reagents
-
Coomassie Brilliant Blue stain or silver stain
Procedure:
-
Sample Preparation: Prepare a solution containing the D-Styrylalanine peptide and the target protein in the reaction buffer at desired concentrations (e.g., 1:1, 1:5, or 1:10 molar ratio of peptide to protein). A typical starting concentration is in the low micromolar range.
-
UV Irradiation: a. Transfer the sample to a quartz cuvette or a UV-transparent microplate. b. Place the sample under the UV lamp at a fixed distance. c. Irradiate the sample for a defined period (e.g., 5, 15, or 30 minutes). Perform a time-course experiment to optimize the irradiation time. d. Include a negative control sample that is not exposed to UV light.
-
Analysis of Crosslinking: a. Add SDS-PAGE loading buffer to the irradiated and control samples. b. Separate the proteins by SDS-PAGE. c. Stain the gel with Coomassie Brilliant Blue or silver stain. d. Analyze the gel for the appearance of a new, higher molecular weight band corresponding to the covalent peptide-protein complex. The intensity of this band relative to the uncrosslinked protein can be used to estimate the crosslinking efficiency.
Protocol 3: Mass Spectrometric Analysis of the Crosslinked Product
This protocol outlines the steps for identifying the crosslinked product and mapping the site of crosslinking using mass spectrometry.
Materials:
-
Crosslinked peptide-protein sample from Protocol 2
-
Trypsin (or other suitable protease)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate buffer
-
Formic acid
-
Acetonitrile
-
Mass spectrometer (MALDI-TOF/TOF or LC-ESI-MS/MS)
Procedure:
-
In-gel or In-solution Digestion: a. Excise the high molecular weight band corresponding to the crosslinked complex from the SDS-PAGE gel. b. Destain, reduce with DTT, and alkylate with IAA. c. Digest the protein with trypsin overnight at 37°C. d. Alternatively, perform the digestion in-solution if the crosslinked sample was not run on a gel.
-
Mass Spectrometry Analysis: a. Extract the tryptic peptides and analyze them by MALDI-TOF/TOF MS or LC-ESI-MS/MS. b. Acquire MS spectra to identify the masses of the tryptic peptides.
-
Data Analysis: a. Search the MS data for peptide masses that correspond to the sum of a peptide from the target protein and the D-Styrylalanine-containing peptide. b. Perform MS/MS fragmentation on the candidate crosslinked peptide ions. c. Use specialized crosslinking analysis software to identify the sequences of the two crosslinked peptides and pinpoint the specific amino acid residue on the target protein that is covalently linked to the D-Styrylalanine.
Visualizations
Experimental Workflow for Peptide Synthesis and Photo-Crosslinking
Caption: Workflow for synthesis, photo-crosslinking, and analysis.
Logical Relationship of Photo-Crosslinking and Analysis
Caption: Conceptual diagram of the photo-crosslinking process.
Conclusion
This compound is a powerful tool for investigating molecular interactions in biological systems. The protocols provided herein offer a starting point for researchers to incorporate this photo-crosslinking amino acid into their peptides and utilize it to capture and identify binding partners. Successful application of this technique requires careful optimization of experimental conditions, particularly the UV irradiation step. With its ability to forge covalent bonds upon photo-activation, this compound will continue to be a valuable reagent in the fields of chemical biology, drug discovery, and materials science.
References
Application Notes and Protocols: Manual vs. Automated Synthesis of Peptides with Fmoc-D-Styrylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a key strategy in modern drug discovery and development. These unique building blocks can enhance peptide stability, enforce specific conformations, and improve biological activity. Fmoc-D-Styrylalanine is one such synthetic amino acid that offers a rigid, hydrophobic side chain, making it a valuable component for designing peptidomimetics. The choice between manual and automated solid-phase peptide synthesis (SPPS) for incorporating this compound depends on various factors, including the desired scale, throughput, and complexity of the target peptide. This document provides a detailed comparison of these two methodologies, complete with experimental protocols and quantitative data to guide researchers in selecting the optimal synthesis strategy.
Data Presentation: Quantitative Comparison of Manual vs. Automated Synthesis
The selection of a synthesis method is often guided by a quantitative assessment of performance, cost, and labor. The following tables provide a summary of key metrics for the manual and automated SPPS of a model peptide containing this compound.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 0.1 - 1.0 mmol | 0.05 - 0.5 mmol |
| Synthesis Time (per residue) | 90 - 180 minutes | 45 - 90 minutes |
| Crude Purity | Highly dependent on operator skill; typically 60-80% | Consistent and reproducible; typically 75-90% |
| Overall Yield | Variable; generally 50-70% | Higher and more consistent; generally 65-85% |
| Reagent Consumption | Can be optimized for single synthesis | Optimized for multiple syntheses, can be higher for single peptide |
| Labor Intensity | High | Low |
| Initial Equipment Cost | Low | High |
| Reproducibility | Operator-dependent | High |
| Cost Analysis (per 10-mer peptide) | Manual Synthesis | Automated Synthesis |
| Reagents & Solvents | ~$300 | ~$350 |
| Labor (at $50/hr) | ~$400 (8 hours) | ~$50 (1 hour) |
| Total (excluding equipment) | ~$700 | ~$400 |
Experimental Protocols
The following are detailed protocols for the manual and automated synthesis of a peptide containing this compound at a 0.1 mmol scale.
Manual Solid-Phase Peptide Synthesis
1. Resin Preparation:
-
Swell 200 mg of Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a fritted syringe.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin with DMF (5 x 5 mL).
3. Amino Acid Coupling (for this compound):
-
In a separate vial, dissolve 4 equivalents of this compound, 3.95 equivalents of HCTU, and 8 equivalents of N-methylmorpholine (NMM) in 3 mL of DMF.
-
Add the activation mixture to the resin.
-
Agitate for 2 hours at room temperature.
-
To monitor the reaction, perform a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a double coupling.[1]
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 5 mL).
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final Fmoc deprotection and washing, wash the resin with dichloromethane (DCM) (3 x 5 mL).
-
Add 5 mL of a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water).
-
Agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the resin and collect the filtrate containing the peptide.
7. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Confirm the identity of the purified peptide by mass spectrometry.
Automated Solid-Phase Peptide Synthesis
1. Instrument Setup:
-
Load the appropriate reagents, solvents, and amino acids onto an automated peptide synthesizer.
-
Enter the desired peptide sequence, including this compound.
2. Resin Loading:
-
Place the Rink Amide resin in the reaction vessel of the synthesizer.
3. Automated Synthesis Cycles:
-
The synthesizer will automatically perform the following steps for each amino acid:
-
Fmoc Deprotection: Treatment with 20% piperidine in DMF.
-
Washing: A series of washes with DMF.[3]
-
Coupling: Delivery of the activated amino acid solution (e.g., this compound activated with HCTU/NMM). The standard coupling time may need to be extended for sterically hindered residues like D-Styrylalanine.
-
Washing: A final series of washes with DMF.
-
4. Post-Synthesis Processing:
-
Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.
-
The cleavage, deprotection, precipitation, and purification steps are performed manually as described in the manual synthesis protocol (steps 6 and 7).
Visualizing the Workflow
References
Application Notes and Protocols for Mass Spectrometry Analysis of Peptides with Fmoc-D-Styrylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance proteolytic stability, modulate receptor binding, and introduce novel functionalities. Fmoc-D-Styrylalanine is an unnatural amino acid characterized by its bulky, hydrophobic styryl side chain and the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. Accurate characterization of peptides containing this residue by mass spectrometry is crucial for synthesis verification, purity assessment, and downstream applications.
These application notes provide a comprehensive guide to the mass spectrometric analysis of peptides containing this compound, with a focus on electrospray ionization (ESI) tandem mass spectrometry (MS/MS). The protocols and data herein are intended to facilitate the successful analysis of these challenging molecules.
Mass Spectrometric Behavior of Peptides with this compound
The mass spectrometric behavior of peptides incorporating this compound is influenced by both the N-terminal Fmoc group and the hydrophobic, aromatic styryl side chain.
Ionization:
Peptides containing this compound are typically analyzed using electrospray ionization (ESI) in positive ion mode, which generally produces protonated molecular ions [M+H]⁺. Due to the hydrophobic nature of both the Fmoc group and the styrylalanine residue, care must be taken during sample preparation and liquid chromatography to ensure solubility and efficient ionization. The use of organic solvents such as acetonitrile in the mobile phase is critical.
Fragmentation:
Tandem mass spectrometry (MS/MS) analysis, most commonly through collision-induced dissociation (CID), provides structural information for sequence verification. The fragmentation of peptides containing this compound is expected to exhibit several characteristic features:
-
Fmoc Group Fragmentation: The Fmoc group is known to produce characteristic fragment ions in positive ion mode. A prominent fragment is the (9H-fluoren-9-yl)methyl cation at m/z 165.[1] Another common fragmentation pathway involves the formation of a protonated carbamate ion at m/z 240.[1] A McLafferty-type rearrangement can also lead to the neutral loss of the Fmoc group.[2]
-
Peptide Backbone Fragmentation: Standard cleavage of the peptide backbone results in the formation of b- and y-type fragment ions, which are essential for determining the amino acid sequence.[1]
-
D-Styrylalanine Side Chain Fragmentation: The styryl side chain is expected to influence the fragmentation pattern. Due to its aromatic nature, it can stabilize adjacent fragment ions. Specific fragmentation of the side chain itself may occur at higher collision energies, although this is generally less common than backbone fragmentation. The bulky nature of the residue may also sterically influence fragmentation at adjacent peptide bonds.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
This protocol outlines the preparation of a peptide containing this compound for analysis by LC-MS/MS.
Materials:
-
Lyophilized peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
Low-binding microcentrifuge tubes
Procedure:
-
Peptide Solubilization:
-
Prepare a stock solution of the peptide at 1 mg/mL. Due to the hydrophobicity of this compound, initial solubilization may require a higher percentage of organic solvent.
-
Begin by adding a small amount of ACN to the lyophilized peptide to wet it.
-
Add HPLC-grade water containing 0.1% formic acid to achieve the final concentration, vortexing gently to dissolve the peptide completely. If solubility issues persist, the initial ACN volume can be increased.
-
-
Sample Dilution:
-
Dilute the stock solution to a final concentration of 1-10 µM in a solution of 50% acetonitrile, 49.9% water, and 0.1% formic acid. This final solvent composition is generally compatible with reversed-phase chromatography.
-
-
Sample Filtration (Optional):
-
If any particulate matter is visible, centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes and transfer the supernatant to a new low-binding tube or filter through a 0.22 µm syringe filter compatible with organic solvents.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a general method for the separation and fragmentation of peptides containing this compound. Optimization may be required based on the specific peptide sequence and available instrumentation.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap)
LC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at a lower percentage of Mobile Phase B (e.g., 10-20%) and ramp up to a higher percentage (e.g., 70-90%) over 20-30 minutes to elute the hydrophobic peptide. A shallow gradient may be beneficial for resolving impurities.[3]
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS1 Scan Range: m/z 300-2000
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID)
-
Data-Dependent Acquisition: Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation in MS2.
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 20-40 eV) to ensure comprehensive fragmentation of the peptide backbone and potentially the side chain.
Data Presentation
The following tables summarize the expected mass-to-charge ratios (m/z) for a hypothetical tripeptide, this compound-Ala-Gly (Fmoc-Sa-A-G), to guide data analysis.
Table 1: Molecular Ion and Characteristic Fmoc Fragments
| Ion Species | Sequence/Structure | Calculated m/z ([M+H]⁺) |
| Molecular Ion | Fmoc-Sa-A-G | 613.28 |
| Fmoc Cation | C₁₅H₁₁O₂ | 165.08 |
| Fmoc-carbamate ion | C₁₆H₁₄NO₂ | 240.10 |
Table 2: Predicted b- and y-ion Series for Fmoc-Sa-A-G
| Ion Type | Sequence | Calculated m/z | Ion Type | Sequence | Calculated m/z |
| b₁ | Fmoc-Sa | 485.22 | y₁ | Gly | 76.04 |
| b₂ | Fmoc-Sa-A | 556.26 | y₂ | Ala-Gly | 147.08 |
Visualization of Workflows and Fragmentation
Caption: Experimental workflow for the LC-MS/MS analysis of peptides containing this compound.
Caption: Proposed fragmentation pathways for a model peptide containing this compound in CID.
References
Troubleshooting & Optimization
troubleshooting poor coupling efficiency of Fmoc-D-Styrylalanine
Welcome to the technical support center for troubleshooting the use of Fmoc-D-Styrylalanine in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the coupling of this sterically hindered amino acid.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor coupling efficiency of this compound.
Issue: Positive Kaiser Test After Coupling
A positive Kaiser test (indicated by a blue or purple color on the resin beads) after the coupling step signifies the presence of unreacted free primary amines, indicating an incomplete reaction.[1]
Initial Assessment:
Before proceeding with extensive troubleshooting, review your initial strategy:
-
Coupling Reagent: Are you using a potent coupling reagent suitable for hindered amino acids?
-
Reagent Excess: Have you used a sufficient excess of the amino acid and coupling reagents?
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor coupling efficiency of this compound?
The primary challenge in coupling this compound is its significant steric hindrance. This arises from two main factors:
-
Bulky Side Chain: The styryl side chain is large and can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.[2]
-
Fmoc Protecting Group: The Fmoc group itself is bulky and can contribute to steric crowding, particularly in sequences prone to aggregation.[3]
Secondary causes can include:
-
Peptide Aggregation: The growing peptide chain can fold or aggregate on the resin, making the N-terminal amine less accessible.
-
Suboptimal Reagent Choice: Standard coupling reagents may lack the reactivity needed to overcome the steric barrier.
-
Incomplete Fmoc Deprotection: If the Fmoc group from the previous amino acid is not completely removed, the coupling reaction cannot proceed.
Q2: Which coupling reagents are recommended for this compound?
For sterically demanding amino acids like this compound, high-reactivity coupling reagents are strongly recommended. Uronium/aminium salt-based reagents are generally more effective than carbodiimides alone.
Recommended Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often cited as one of the most effective reagents for hindered couplings due to its high reactivity and ability to form a highly reactive OAt-ester.[4]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Offers similar reactivity to HATU and can be a more cost-effective alternative.[5]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective for hindered couplings.[2]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt that is reported to be highly efficient and safer than benzotriazole-based reagents.[4]
Q3: What is "double coupling" and is it recommended for this compound?
Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and reagents after the initial coupling reaction. This is a highly effective strategy to drive the reaction to completion for difficult couplings, including those involving sterically hindered residues like this compound. It is strongly recommended if a single coupling attempt results in a positive Kaiser test.[1]
Q4: Can reaction conditions be modified to improve coupling efficiency?
Yes, several parameters can be optimized:
-
Extended Coupling Time: Increasing the reaction time from the standard 1-2 hours to 4 hours, or even overnight, can allow more time for the sterically hindered reaction to proceed to completion.[1]
-
Increased Temperature: Performing the coupling at an elevated temperature (e.g., 40-60°C) can help overcome the activation energy barrier. However, this should be done with caution as it can increase the risk of side reactions like racemization for certain amino acids.[6]
-
Solvent Choice: Switching from DMF to a solvent with better resin-swelling properties, such as N-Methyl-2-pyrrolidone (NMP), can improve the accessibility of the reactive sites.[7]
Q5: What is "capping" and when should it be used?
Capping is the process of acetylating any unreacted free amines on the peptide-resin after a coupling step. This is typically done using acetic anhydride. Capping terminates the extension of these chains, preventing the formation of deletion sequences (peptides missing an amino acid). This can simplify the purification of the final target peptide. Capping is recommended if double coupling fails to yield a negative Kaiser test.[1]
Data Presentation
Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | Good | Low |
Disclaimer: The quantitative data presented is extrapolated from studies on various sterically hindered amino acids and "difficult" peptide sequences.[5] Actual results for this compound may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is designed for the efficient coupling of sterically hindered amino acids.
-
Resin Preparation: Swell the peptide-resin (with the deprotected N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat the treatment for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for reaction completion.
-
Washing: Once the Kaiser test is negative, wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
This is a qualitative test to detect the presence of free primary amines.
-
Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops each of:
-
Solution A: 5g ninhydrin in 100 mL ethanol
-
Solution B: 80g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation:
-
Positive (Incomplete Coupling): Dark blue or purple color on beads and/or in the solution.
-
Negative (Complete Coupling): Yellow or colorless beads and solution.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor this compound coupling efficiency.
Caption: Experimental workflow for a single coupling cycle of this compound in SPPS.
References
Technical Support Center: Optimizing Fmoc-D-Styrylalanine Coupling Reactions
Welcome to the technical support center for the optimization of Fmoc-D-Styrylalanine coupling reactions. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges associated with the incorporation of this sterically hindered amino acid during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound challenging?
A1: The coupling of this compound can be inefficient primarily due to the steric hindrance posed by its bulky styryl side chain. This bulkiness can physically impede the approach of the activated amino acid to the free amine on the growing peptide chain, leading to slower reaction kinetics and incomplete coupling. This challenge is common for sterically hindered amino acids.[1]
Q2: What are the initial signs of an incomplete this compound coupling reaction?
A2: A common indicator of an incomplete coupling reaction is a positive Kaiser test (resulting in blue or purple beads) after the coupling step, which signifies the presence of unreacted primary amines on the resin.[2][3] Mass spectrometry (MS) analysis of the crude peptide may also reveal a significant deletion sequence at the position where D-Styrylalanine was intended to be incorporated.
Q3: What is the effect of increasing the temperature on the coupling efficiency of this compound?
A3: Increasing the reaction temperature is a common strategy to enhance the coupling efficiency of sterically hindered amino acids like this compound. Elevated temperatures can provide the necessary energy to overcome the activation barrier caused by steric hindrance, resulting in faster and more complete reactions. It can also help disrupt on-resin peptide aggregation that might block reactive sites.[1][4]
Q4: Are there potential side reactions to consider when increasing the temperature during the coupling of this compound?
A4: While elevated temperatures can be beneficial, they may also increase the risk of certain side reactions. For sensitive amino acids, high temperatures can lead to racemization.[1] For sequences containing aspartic acid, there is an increased risk of aspartimide formation.[1] However, for many amino acids, moderate temperature increases are generally considered safe.
Troubleshooting Guide
This section addresses common problems encountered during the coupling of this compound and provides systematic solutions.
| Problem | Symptom(s) | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Positive Kaiser test after coupling.- Presence of deletion sequences in the final peptide (confirmed by MS). | - Steric Hindrance: The bulky styryl group is impeding the reaction.- Suboptimal Activation: The coupling reagent may not be potent enough.- Peptide Aggregation: The growing peptide chain is preventing access to the reaction site. | 1. Switch to a more potent coupling reagent: Use aminium/uronium salts like HATU, HCTU, or COMU.[5]2. Increase reaction time and/or temperature: Refer to the data table below for recommended ranges.3. Perform a double coupling: Repeat the coupling step with fresh reagents.4. Change the solvent: Switch from DMF to NMP to improve resin swelling and disrupt aggregation. |
| Slow Reaction Rate | - Coupling reaction does not go to completion within the standard timeframe (1-2 hours). | - Steric Hindrance: Slowing down the reaction kinetics. | 1. Extend the coupling time: Increase the duration to 4 hours or even overnight.2. Increase the temperature: Elevate the temperature to the 40-60°C range to accelerate the reaction.[1] |
| Side Product Formation | - Unexpected peaks in the HPLC chromatogram of the crude peptide.- Masses in the MS analysis that do not correspond to the target peptide or simple deletion sequences. | - Racemization: Potentially caused by prolonged exposure to high temperatures or basic conditions.- Aspartimide formation: If the sequence contains aspartic acid, especially at elevated temperatures.[1] | 1. Optimize temperature and time: Avoid excessive heating or prolonged reaction times if side products are observed.2. Use a weaker base or an additive: For racemization-prone couplings, consider using a weaker base than DIPEA or adding an agent like Oxyma Pure.[6] |
Quantitative Data on Reaction Conditions
The following table summarizes recommended starting conditions and optimization ranges for the coupling of this compound, based on general principles for sterically hindered amino acids.
| Parameter | Standard Conditions | Optimization Range for Difficult Couplings | Notes |
| This compound Equivalents | 3 - 5 | 5 - 10 | A higher excess is often required to drive the reaction to completion. |
| Coupling Reagent Equivalents | 3 - 5 | 5 - 10 | Potent coupling reagents like HATU, HCTU, or COMU are recommended.[5] |
| Base Equivalents (e.g., DIPEA) | 6 - 10 | 10 - 20 | A non-nucleophilic base is crucial to prevent side reactions. |
| Solvent | DMF or NMP | N/A | High-quality, amine-free solvent is essential. NMP can improve solvation and reduce aggregation. |
| Reaction Temperature (°C) | 20 - 25 (Room Temp) | 40 - 60 | Elevated temperatures can significantly improve coupling efficiency for sterically hindered residues.[1] |
| Reaction Time (minutes) | 60 - 120 | 240 - Overnight | Longer reaction times are often necessary to achieve complete coupling. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound at Room Temperature
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 minutes, followed by 1 x 15 minutes) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, pre-activate this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin. If the test is positive (blue beads), a second coupling is recommended.
-
Washing: Wash the resin with DMF (3-5 times).
Protocol 2: Elevated Temperature Coupling of this compound
-
Deprotection and Washing: Perform Fmoc deprotection and washing as described in Protocol 1.
-
Pre-heating: Add fresh DMF to the reaction vessel and heat to the desired temperature (e.g., 50°C), allowing the resin to equilibrate for 5-10 minutes.[1]
-
Activation: While the resin is equilibrating, prepare the activated this compound solution as described in Protocol 1.
-
Coupling: Drain the pre-heating solvent and add the activated amino acid solution to the heated resin. Maintain the target temperature and agitate for a reduced time (e.g., 60-90 minutes).
-
Monitoring and Washing: Perform a Kaiser test and wash the resin as described in Protocol 1.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a typical workflow for troubleshooting and optimizing the this compound coupling reaction.
Caption: Troubleshooting workflow for this compound coupling.
References
preventing aggregation of peptides containing hydrophobic unnatural amino acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of peptides containing hydrophobic and unnatural amino acids.
Frequently Asked Questions (FAQs)
Q1: What causes my hydrophobic peptide to aggregate?
A1: Peptide aggregation, especially in sequences rich with hydrophobic natural or unnatural amino acids, is a common challenge driven by several factors:
-
Hydrophobic Interactions: The primary driver is the tendency of hydrophobic side chains to minimize contact with aqueous environments, leading them to associate with each other.[1][2]
-
Secondary Structure Formation: Peptides can self-assemble into stable secondary structures, such as β-sheets, through intermolecular hydrogen bonding. These structures often serve as a nucleus for further aggregation.[1]
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.
-
pH and Net Charge: When the pH of the solution is close to the peptide's isoelectric point (pI), the net charge of the peptide is minimal. This reduces electrostatic repulsion between peptide molecules, promoting aggregation.[3][4][5][6]
-
Solvent Properties: The choice of solvent significantly impacts solubility. A poor solvent for the peptide will encourage self-association.
Q2: How can I predict if my peptide sequence is likely to aggregate?
A2: While precise prediction is difficult, several indicators suggest a high risk of aggregation. Stretches of consecutive hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu) are strong predictors.[1] Computational tools and algorithms that calculate aggregation propensity based on sequence are also available. During solid-phase peptide synthesis (SPPS), real-time monitoring of the Fmoc deprotection profile can indicate aggregation; a broadened peak suggests that aggregation is occurring.[1]
Q3: My purified, lyophilized peptide won't dissolve. What should be my first step?
A3: For highly hydrophobic peptides, direct dissolution in aqueous buffers is often unsuccessful.[7][8] The recommended first step is to use a small amount of a strong organic solvent to create a concentrated stock solution.[2][7][8]
-
Add a minimal volume of 100% Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) to the lyophilized powder.[7][9]
-
Use sonication or gentle vortexing to aid dissolution.[7][10]
-
Once the peptide is fully dissolved, slowly add your desired aqueous buffer to the peptide-solvent mixture drop-by-drop while vortexing to reach the final concentration.[10]
If the peptide precipitates during dilution, you may need to start over after re-lyophilization and use a higher ratio of organic solvent.[7]
Q4: Can I modify my peptide's sequence to prevent aggregation?
A4: Yes, sequence modification is a powerful strategy.
-
N-Methylation: Replacing a backbone amide N-H group with an N-methyl group disrupts the hydrogen bonding required for β-sheet formation, effectively inhibiting aggregation.[11][12][13][14] This modification can also increase proteolytic resistance and membrane permeability.[11]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides (derivatives of Ser, Thr, or Cys) introduces a "kink" in the peptide backbone, similar to proline. This structural disruption hinders the formation of extended β-sheet structures.[15][16]
-
Hydrophilic Tags: Adding a hydrophilic tag, often composed of charged amino acids like Arginine (Arg) or Lysine (Lys), to the C-terminus can significantly improve the solubility of the entire peptide.[17] These tags can be designed to be cleavable after synthesis and purification.[17]
Troubleshooting Guides
Problem 1: Peptide Aggregates During Solid-Phase Synthesis (SPPS)
You observe poor swelling of the resin, or incomplete coupling/deprotection steps.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", size="10,5!", ratio=fill]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: Workflow for addressing peptide aggregation during SPPS.
| Strategy | Details | Rationale |
| Solvent Optimization | Switch synthesis solvent to N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO).[15] | These more polar, aprotic solvents can better solvate the growing peptide chain and disrupt intermolecular hydrogen bonds. |
| Chaotropic Salt Washes | Before a difficult coupling step, wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF).[1] | These salts disrupt secondary structures like β-sheets, making the peptide chain more accessible for the next reaction. |
| Backbone Protection | Incorporate pseudoproline dipeptides or use backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) every 6-7 residues.[15] | These modifications introduce kinks or steric hindrance that physically prevent the peptide chains from aligning and forming hydrogen-bonded aggregates.[15] |
| Microwave-Assisted SPPS | Utilize microwave energy during coupling and deprotection steps. | Microwave energy efficiently disrupts intermolecular hydrogen bonds, improving reaction kinetics for difficult, aggregation-prone sequences.[1] |
| Physical Disruption | Gently sonicate the reaction vessel during synthesis.[1][15] | Mechanical energy can help break up clumps of aggregated resin, improving solvent and reagent access. |
Problem 2: Purified Peptide Crashes Out of Solution
Your peptide is soluble initially but precipitates over time or upon concentration.
dot graph G { graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF", size="10,5!", ratio=fill, layout=dot]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: Key strategies for preventing precipitation of purified peptides.
| Strategy | Details | Rationale |
| pH Adjustment | Adjust the buffer pH to be at least 1-2 units away from the peptide's isoelectric point (pI). For acidic peptides, use a basic buffer; for basic peptides, use an acidic buffer.[2][8] | Maximizing the net charge on the peptide increases electrostatic repulsion between molecules, preventing them from associating.[3] |
| Use of Additives | Add excipients to the buffer. Common choices include L-Arginine (0.5-2 M), non-denaturing detergents (e.g., 0.1% CHAPS), or stabilizing osmolytes (e.g., glycerol, sucrose).[18][19] | Arginine is thought to suppress aggregation by masking hydrophobic surfaces and slowing protein-protein association.[19][20][21] Detergents can solubilize hydrophobic patches.[18] |
| Organic Co-solvents | Incorporate low concentrations of organic solvents like Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP). | These fluorinated alcohols are known to disrupt hydrophobic interactions and can break up small aggregate seeds.[10][17][22] However, intermediate concentrations can sometimes induce aggregation, so optimization is key.[23] |
| Disaggregation Protocol | If aggregation is suspected, pre-treat the lyophilized peptide with a 1:1 mixture of Trifluoroacetic Acid (TFA) and HFIP, then evaporate the solvent before reconstitution.[10][24] | This strong solvent mixture is highly effective at breaking down pre-existing aggregate seeds that can nucleate further aggregation in aqueous solution.[24] |
Quantitative Data Summary
Table 1: Effect of Amino Acid Additives on the Solubility of Aβ(1-42) Peptide
This table summarizes the relative effectiveness of different amino acids in solubilizing the highly aggregation-prone Alzheimer's amyloid-beta peptide.
| Additive (Amino Acid) | Relative Solubility Increase | Inhibition of Aggregation |
| Arginine | High | High[19] |
| Proline | High | High[19] |
| Other Amino Acids | No significant effect | No significant effect[19] |
| Data adapted from studies on Aβ(1-42) which show that arginine and proline significantly enhance solubility and decrease aggregation compared to other amino acids.[19] |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation
This protocol describes a common method to quantify the formation of amyloid-like fibrils, a typical endpoint for the aggregation of many peptides.[25]
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[25] The increase in fluorescence intensity is proportional to the amount of aggregated peptide.
Materials:
-
Thioflavin T (ThT) powder
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Peptide stock solution (monomeric)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~440-450 nm, Emission: ~482-485 nm)[25]
Procedure:
-
Prepare ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, filtered dH₂O. This should be prepared fresh and protected from light.
-
Prepare Working Solution: On the day of the experiment, dilute the ThT stock solution in PBS (pH 7.4) to a final concentration of 25 µM.
-
Set up the Assay:
-
In each well of the 96-well plate, add your peptide to the desired final concentration in the ThT working solution.
-
Include control wells: ThT working solution only (blank) and a non-aggregating control peptide if available.
-
The total volume per well is typically 100-200 µL.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at 37°C. Agitation (e.g., orbital shaking) can be used to accelerate aggregation.[26]
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the desired duration (hours to days).
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Plot the fluorescence intensity versus time to generate aggregation kinetics curves. An increase in fluorescence indicates fibril formation.
-
Protocol 2: Analytical Size Exclusion Chromatography (SEC) for Aggregate Quantification
This protocol provides a method to separate and quantify soluble aggregates (dimers, trimers, oligomers) from the peptide monomer.
Principle: Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute earlier from the column than smaller molecules (monomers).[27]
Materials:
-
HPLC system with a UV detector
-
SEC column appropriate for the molecular weight range of the peptide monomer and expected aggregates.
-
Mobile phase (e.g., PBS or other appropriate buffer, may contain a low percentage of organic modifier to prevent on-column interactions).
-
Peptide sample, solubilized and filtered (0.22 µm).
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject a known concentration of the filtered peptide solution.
-
Elution and Detection: Monitor the column eluate using a UV detector at an appropriate wavelength (typically 214 nm or 280 nm).
-
Data Analysis:
-
Identify the peaks corresponding to the monomer and higher-order aggregates based on their retention times (aggregates elute earlier).
-
Integrate the area under each peak.
-
Calculate the percentage of monomer and each aggregate species by dividing the area of the individual peak by the total area of all peaks.
-
This technical guide provides a starting point for addressing the complex issue of peptide aggregation. Successful prevention often requires a multi-faceted approach, combining strategies from synthesis through to final formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. publications.imp.fu-berlin.de [publications.imp.fu-berlin.de]
- 5. researchgate.net [researchgate.net]
- 6. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. bachem.com [bachem.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. benchchem.com [benchchem.com]
- 11. people.bath.ac.uk [people.bath.ac.uk]
- 12. Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 15. peptide.com [peptide.com]
- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 17. genscript.com [genscript.com]
- 18. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 19. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Role of arginine in the stabilization of proteins against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Monomeric Amyloid Beta Peptide in Hexafluoroisopropanol Detected by Small Angle Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Desolvation Model for Trifluoroethanol-Induced Aggregation of Enhanced Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Thioflavin T spectroscopic assay [assay-protocol.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. biocompare.com [biocompare.com]
strategies for overcoming steric hindrance with Fmoc-D-Styrylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with the use of Fmoc-D-Styrylalanine in solid-phase peptide synthesis (SPPS), with a particular focus on strategies to mitigate steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a particular challenge with this compound?
A1: Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of molecules. The styryl group in this compound is a large, rigid aromatic side chain. This bulk can physically obstruct the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain on the solid support, leading to incomplete or failed coupling reactions. This is particularly problematic when coupling to or from the this compound residue itself.
Q2: I am observing low coupling efficiency after the introduction of this compound into my peptide sequence. What are the likely causes?
A2: Low coupling efficiency is a common issue and can be attributed to several factors, primarily related to steric hindrance:
-
Incomplete deprotection: The bulky styryl group can hinder the access of the deprotection reagent (e.g., piperidine) to the Fmoc group, leading to incomplete removal and subsequent failed coupling.
-
Poor solvation: The growing peptide chain, especially with bulky residues, can aggregate on the resin, making reactive sites inaccessible.
-
Suboptimal activation/coupling: Standard coupling reagents may not be potent enough to overcome the steric barrier presented by the styryl side chain.
Q3: Can I use standard coupling reagents like HBTU/HOBt for this compound?
A3: While standard reagents like HBTU/HOBt can be attempted, they often yield suboptimal results, especially in sterically demanding sequences. For this compound, more potent coupling reagents are highly recommended to ensure efficient acylation. Using a standard coupling protocol may result in significant levels of deletion sequences (peptides missing the intended amino acid).
Troubleshooting Guide
Issue 1: Low Yield of the Desired Peptide
This is often indicated by a weak peak for the target mass in mass spectrometry analysis and the presence of significant deletion or truncation products.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low peptide yield.
Recommended Solutions:
-
Optimize Coupling Reagents: Switch to a more potent coupling reagent system designed for sterically hindered amino acids.
-
Modify Deprotection Conditions: Increase the deprotection time or use a stronger deprotection cocktail to ensure complete Fmoc removal.
-
Improve Solvation: Incorporate additives that disrupt secondary structures and improve resin swelling.
Issue 2: Complete Failure of Coupling onto the D-Styrylalanine Residue
This is characterized by the absence of the subsequent amino acid in the final product, as confirmed by MS analysis.
Logic for Reagent Selection
Caption: Logic for selecting coupling reagents.
Recommended Solutions:
-
Employ a High-Potency Coupling Reagent: Utilize reagents known for their high reactivity and ability to overcome steric hindrance. See the data table below for a comparison.
-
Double Couple: Perform the coupling step twice. After the first coupling, wash the resin and repeat the procedure with a fresh solution of the activated amino acid.
-
In-Situ Neutralization: Use a base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine during the coupling step to maintain a neutral, reactive N-terminus.
Data Summary: Coupling Reagent Performance
The following table summarizes the relative efficiency of common coupling reagents for sterically hindered amino acids like this compound. Efficiency is a qualitative measure based on typical outcomes in difficult couplings.
| Coupling Reagent | Chemical Class | Relative Efficiency | Recommended For |
| HBTU/HOBt | Benzotriazole-based | Moderate | Standard couplings |
| HATU | Benzotriazole-based | High | Hindered couplings |
| HCTU | Benzotriazole-based | High | Fast, hindered couplings |
| COMU | Immonium-type | Very High | Severely hindered couplings |
| HDMA | Immonium-type | Very High | Severely hindered couplings |
| Fmoc-AA-Cl | Acid Chloride | Highest | Extreme cases, racemization risk |
Detailed Experimental Protocols
Protocol 1: Enhanced Coupling with COMU
This protocol is recommended for coupling an amino acid onto the N-terminus of a D-Styrylalanine residue.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash the resin thoroughly with DMF (5x), followed by dichloromethane (DCM) (3x), and finally DMF (3x).
-
Activation Mixture Preparation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq.), COMU (4 eq.), and DIPEA (8 eq.) in a minimal amount of DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activation mixture to the resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), indicating free amines, proceed to a second coupling.
-
Washing: Once the coupling is complete (Kaiser test negative), wash the resin with DMF (5x) and DCM (3x).
Protocol 2: Modified Deprotection for Hindered Residues
This protocol is useful when deprotecting the Fmoc group from D-Styrylalanine itself.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Cocktail: Prepare a solution of 20% piperidine and 2% 1,8-Diazabicycloundec-7-ene (DBU) in DMF. DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate for 10 minutes. Drain and repeat with a fresh solution for another 10 minutes.
-
Monitoring: Monitor the Fmoc-adduct in the flow-through using a UV-Vis spectrophotometer at ~301 nm. The second deprotection step should show a significantly lower absorbance, indicating near-complete removal.
-
Washing: Thoroughly wash the resin with DMF (5x) to remove all traces of piperidine and DBU before proceeding to the next coupling step.
Technical Support Center: Incomplete Fmoc Deprotection in Styrylalanine-Containing Peptides
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding incomplete Nα-Fmoc group removal during the solid-phase peptide synthesis (SPPS) of peptides containing the bulky, non-natural amino acid styrylalanine.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc deprotection and why is it critical for successful peptide synthesis?
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the primary amine at the N-terminus of an amino acid. In SPPS, each synthesis cycle involves two key steps: coupling the next Fmoc-protected amino acid and then removing the Fmoc group to reveal a new free amine for the subsequent coupling. This removal step, known as deprotection, is typically achieved using a secondary amine base like piperidine.[1][2][3] If deprotection is incomplete, the N-terminus remains blocked, preventing the next amino acid from being added to the growing peptide chain.
Q2: What are the consequences of incomplete Fmoc deprotection?
Incomplete Fmoc removal has significant negative impacts on the synthesis, leading to:
-
Deletion Sequences : If the Fmoc group is not removed, the subsequent amino acid cannot be coupled. This results in a final peptide product that is missing one or more amino acids.[4]
-
Complex Crude Product : The peptide chains that failed deprotection will retain the Fmoc group throughout the synthesis. After final cleavage from the resin, these Fmoc-adducts appear as major impurities, complicating purification.[4]
-
Reduced Yield : The presence of deletion sequences and Fmoc-adducts drastically lowers the overall yield of the desired full-length peptide.
Q3: Why are styrylalanine-containing peptides particularly prone to incomplete Fmoc deprotection?
While not explicitly detailed in the provided search results, based on principles of peptide chemistry, the challenges with styrylalanine can be attributed to two primary factors:
-
Steric Hindrance : Styrylalanine possesses a large, bulky aromatic side chain. This bulk can physically obstruct the piperidine base from accessing the acidic proton on the fluorenyl group, slowing down or preventing the deprotection reaction.[5][6]
-
Peptide Aggregation : The presence of multiple hydrophobic and aromatic residues like styrylalanine can promote the formation of stable secondary structures (e.g., β-sheets) on the solid support.[7][8] This aggregation can render the N-terminus inaccessible to the deprotection reagents, leading to failed Fmoc removal for a portion of the peptide chains.[6]
Q4: How can I reliably detect incomplete Fmoc deprotection?
Several analytical methods can be used to diagnose incomplete Fmoc removal:
-
HPLC & Mass Spectrometry (MS) : This is the most definitive method. Analysis of the crude peptide after cleavage will show the desired product and a more hydrophobic (later-eluting) peak. Mass analysis will confirm this impurity has a mass 222.24 Da higher than the target peptide, corresponding to the mass of the unremoved Fmoc group.[1][4]
-
UV-Vis Spectrophotometry : Automated synthesizers often monitor the UV absorbance of the piperidine-dibenzofulvene adduct, which is released upon Fmoc removal. If the absorbance curve is unusually broad or fails to return to the baseline, it may signal slow or incomplete deprotection.[4]
-
Kaiser Test : This qualitative test detects free primary amines. After the deprotection step, a sample of resin beads should turn a dark blue color. A yellow or colorless result indicates a lack of free amines, meaning the Fmoc group is still attached.[4][5]
Troubleshooting Guide for Styrylalanine Peptides
Problem: My HPLC/MS analysis of a crude styrylalanine-containing peptide shows a significant impurity with a mass of +222 Da compared to my target peptide. My Kaiser tests were also weak or negative.
Diagnosis: This is a classic sign of incomplete Fmoc deprotection. The bulky nature of styrylalanine is likely hindering the standard deprotection protocol.
Solution 1: Optimize Deprotection Conditions
For difficult sequences involving residues like styrylalanine, standard protocols are often insufficient. Modifications to the time and temperature can significantly improve deprotection efficiency.
Table 1: Comparison of Standard vs. Optimized Deprotection Protocols
| Parameter | Standard Protocol | Optimized Protocol for Difficult Sequences |
|---|---|---|
| Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF or NMP |
| Time | 1 x 1 min + 1 x 7-10 min | 2 x 10-20 min (Double Deprotection) |
| Temperature | Room Temperature (20-25°C) | Elevated Temperature (e.g., 40-50°C)[5] |
| Rationale | Sufficient for most standard amino acids. | Increased time and thermal energy help overcome steric hindrance and disrupt secondary structures, improving reagent access. |
Solution 2: Use Stronger or Alternative Deprotection Reagents
When piperidine is not effective, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used. DBU is more effective at removing the acidic proton from the Fmoc group, especially in sterically hindered environments.
Table 2: Comparison of Common Fmoc Deprotection Cocktails
| Reagent Cocktail | Composition | Typical Use | Advantages | Disadvantages |
|---|---|---|---|---|
| Piperidine | 20% Piperidine in DMF | Standard Deprotection | Well-established, effective for most sequences. | Can be inefficient for sterically hindered residues; can cause side reactions like aspartimide formation.[9] |
| DBU/Piperazine | 2% DBU / 5% Piperazine in NMP or DMF[10] | Difficult Sequences | Very rapid and efficient deprotection[9][11]; can minimize certain side reactions like diketopiperazine formation.[10] | DBU is a very strong base and may increase other side reactions if not used carefully; requires thorough washing.[9] |
| 4-Methylpiperidine | 20% 4-Methylpiperidine in DMF | Alternative to Piperidine | As effective as piperidine; not a controlled substance in some regions.[5] | Similar potential for side reactions as piperidine. |
Solution 3: Improve Solvation to Disrupt Aggregation
Peptide aggregation is a major cause of synthetic failure. Improving the solvation of the peptide-resin complex can break up secondary structures and make the N-terminus more accessible.
-
Switch Solvents : Replace N,N-Dimethylformamide (DMF) with N-Methyl-2-pyrrolidone (NMP). NMP is a more polar solvent and is often better at disrupting peptide aggregation.[1]
-
Incorporate Chaotropic Salts : Adding salts like LiCl to the deprotection solution can help break up hydrogen bonds that lead to β-sheet formation.[1]
Visualized Workflows and Mechanisms
Caption: A decision tree to guide researchers from initial poor synthesis results to specific, actionable solutions for incomplete Fmoc deprotection.
Caption: The chemical pathway of Fmoc removal by piperidine, highlighting how steric hindrance from a styrylalanine residue can block the reaction.
Caption: A step-by-step workflow for the analytical verification of incomplete Fmoc deprotection using HPLC-MS.
Key Experimental Protocols
Protocol 1: Kaiser Test (for Detecting Free Primary Amines)
This test should be performed after the Fmoc deprotection step. A positive result (blue bead) indicates a successful deprotection.
-
Sample Collection : Carefully remove 5-10 beads of the peptide-resin from the reaction vessel and place them in a small glass test tube.
-
Washing : Wash the beads 3 times with ethanol and 3 times with dichloromethane (DCM) to remove any residual solvent.
-
Reagent Addition : Add 2-3 drops of each of the three Kaiser test reagents (Solution A: Potassium Cyanide in Pyridine, Solution B: Ninhydrin in Ethanol, Solution C: Phenol in Ethanol).
-
Incubation : Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation :
Protocol 2: Optimized DBU-Based Fmoc Deprotection
Use this protocol for styrylalanine residues or other parts of the sequence where the standard piperidine protocol has failed.
-
Reagent Preparation : Prepare a fresh deprotection solution consisting of 2% (v/v) DBU and 5% (w/v) piperazine in NMP. Use immediately.[10]
-
Resin Swelling : Ensure the peptide-resin is well-swollen in NMP.
-
First Deprotection : Drain the solvent and add the DBU-containing cocktail to the resin. Agitate for 5-7 minutes.
-
Drain and Wash : Drain the deprotection solution.
-
Second Deprotection : Add a fresh aliquot of the DBU cocktail and agitate for another 5-7 minutes.
-
Extensive Washing : Drain the deprotection solution and wash the resin extensively with NMP (at least 7-10 times) to ensure all traces of the strong base are removed before the next coupling step.[4]
Protocol 3: Analytical HPLC-MS for Purity Assessment
This protocol is used to analyze the final crude product after cleavage from the resin.
-
Sample Preparation : Dissolve a small amount of the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Setup : Use a C18 reverse-phase column. Set up a gradient elution, for example, from 5% to 95% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30 minutes.
-
Injection and Analysis : Inject the sample and monitor the UV absorbance at 220 nm and 280 nm.
-
MS Analysis : Couple the HPLC eluent to an electrospray ionization mass spectrometer (ESI-MS).
-
Data Interpretation :
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Incomplete Fmoc deprotection in solid-phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 8. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
Navigating Peptide Cleavage with Styrylalanine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the unnatural amino acid styrylalanine into peptides offers unique possibilities for creating novel therapeutics and research tools. However, its unique chemical structure also presents challenges during the final cleavage step of solid-phase peptide synthesis (SPPS). This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential side reactions and optimize the cleavage of your styrylalanine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the cleavage of peptides containing styrylalanine?
The primary cause of side reactions is the susceptibility of the styryl group (the vinyl group attached to a phenyl ring) to the strongly acidic conditions of the cleavage cocktail, typically trifluoroacetic acid (TFA). During the removal of acid-labile protecting groups from other amino acids in the peptide sequence, highly reactive carbocations are generated. These carbocations can then attack the electron-rich styryl moiety, leading to undesired modifications.
Q2: What are the most common side reactions observed with styrylalanine during TFA cleavage?
While the styryl group is relatively stable, its vinyl group can be prone to the following side reactions under strong acidic conditions:
-
Alkylation: The styryl group can be alkylated by carbocations generated from protecting groups (e.g., tert-butyl cations from Boc or tBu groups) or the resin linker. This results in the addition of an alkyl group to the styryl moiety.
-
Polymerization: In the presence of strong acids, the vinyl group of styrylalanine can potentially initiate cationic polymerization, leading to the formation of peptide-polymer conjugates of various lengths. This can be a significant issue if the concentration of the peptide on the resin is high.
-
Oxidation: Although less common, the styryl group could be susceptible to oxidation, especially if the cleavage cocktail is not properly deoxygenated or if it contains oxidizing impurities.
Q3: What is the recommended cleavage cocktail for peptides containing styrylalanine?
A widely recommended cleavage cocktail for peptides containing styrylalanine is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) .
Q4: Why is Triisopropylsilane (TIS) a crucial scavenger for styrylalanine-containing peptides?
TIS is a highly effective carbocation scavenger.[1] Its primary role is to trap the reactive carbocations generated during the cleavage process before they can react with the sensitive styryl group of styrylalanine. The bulky isopropyl groups on the silicon atom also help to minimize side reactions with other sensitive residues.
Troubleshooting Guide
This guide will help you identify and address common issues encountered during the cleavage of styrylalanine-containing peptides based on HPLC and Mass Spectrometry (MS) analysis.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| HPLC: Multiple, poorly resolved peaks or a broad hump. | Peptide Aggregation or Polymerization: The hydrophobic nature of the styryl group can promote aggregation. Strong acidic conditions might have also induced polymerization of the styryl moiety. | 1. Optimize Precipitation: After cleavage, ensure rapid and complete precipitation by adding the TFA filtrate dropwise to a large volume of ice-cold diethyl ether with vigorous stirring. 2. Modify HPLC Conditions: Use a shallower gradient during reverse-phase HPLC to improve separation. Consider using a different solvent system or adding additives like formic acid to the mobile phase to reduce aggregation. 3. Small-Scale Test Cleavage: Before committing your entire batch, perform a small-scale test cleavage to optimize conditions. |
| MS: Peaks with unexpected mass additions (e.g., +56 Da, +114 Da). | Alkylation: The mass addition of +56 Da typically corresponds to the addition of a tert-butyl group. Other mass additions may correspond to other alkyl groups from different protecting groups or the linker. | 1. Ensure Sufficient Scavenger: Verify that the correct ratio of TIS was used in the cleavage cocktail. For peptides with multiple protecting groups, a higher concentration of TIS may be necessary. 2. Use a Scavenger Cocktail: For complex peptides, consider using a more comprehensive scavenger cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5).[2] |
| MS: A series of peaks with repeating mass units. | Polymerization: This pattern is a strong indicator of polymerization of the styrylalanine residue. | 1. Reduce Peptide Concentration on Resin: If possible, use a resin with a lower loading capacity to minimize intermolecular reactions. 2. Optimize Cleavage Time: Reduce the cleavage time to the minimum required for complete deprotection to lessen the exposure of the styryl group to acidic conditions. |
| HPLC/MS: Low yield of the desired peptide. | Incomplete Cleavage or Side Reactions: The desired peptide may not be efficiently cleaved from the resin, or a significant portion may have been converted to side products. | 1. Verify Cleavage Completion: After cleavage, perform a Kaiser test on a small sample of the resin to check for remaining free amines. A positive result indicates incomplete cleavage. 2. Optimize Cleavage Cocktail and Time: Conduct small-scale trial cleavages with different cocktails and for varying durations to find the optimal conditions for your specific peptide. |
Experimental Protocols
Standard Cleavage Protocol for Styrylalanine-Containing Peptides
This protocol is a general guideline and may require optimization for your specific peptide.
Materials:
-
Peptide-resin containing styrylalanine
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Preparation:
-
Transfer the dry peptide-resin to a reaction vessel.
-
Wash the resin with DCM (3 x 10 mL per gram of resin) to remove residual solvents and swell the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. Prepare the cocktail fresh just before use. For 0.1 mmol of resin, prepare approximately 2 mL of the cocktail.
-
Caution: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE).
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle vortexing. A white precipitate of the peptide should form.
-
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 5 mL), followed by centrifugation and decantation after each wash.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Visualizations
To aid in understanding the processes involved, the following diagrams illustrate the cleavage workflow and the troubleshooting logic.
Caption: General workflow for the cleavage of styrylalanine-containing peptides.
Caption: Troubleshooting logic for side reactions during styrylalanine peptide cleavage.
References
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing deletion sequences in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences in SPPS?
A1: Deletion sequences are impurities in the final peptide product that lack one or more amino acid residues from the target sequence.[1][2] They arise from the failure of an amino acid to couple to the growing peptide chain during a synthesis cycle.
Q2: What are the primary causes of deletion sequences?
A2: The most common causes of deletion sequences include:
-
Incomplete Coupling Reactions: The activated amino acid does not react completely with the free N-terminal amine of the growing peptide chain. This can be due to steric hindrance, especially with bulky amino acids like arginine.[3]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that aggregate, making the N-terminus inaccessible for the next coupling reaction.[4]
-
Insufficient Reagent Concentration or Reaction Time: Low concentrations of amino acids or coupling reagents, or insufficient time for the reaction to complete, can lead to incomplete coupling.[3]
Q3: How can I detect deletion sequences in my crude peptide product?
A3: Deletion sequences are typically identified using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5][6][7]
-
HPLC: In a reversed-phase HPLC (RP-HPLC) chromatogram, deletion sequences will appear as separate peaks, usually eluting earlier than the main peak of the target peptide.[8][9]
-
Mass Spectrometry: MS analysis of the crude product will show peaks with molecular weights lower than the target peptide. The mass difference will correspond to the mass of the missing amino acid residue(s).[10][11]
Q4: What is "capping" and how does it help minimize deletion sequences?
A4: Capping is a process used to block any unreacted N-terminal amines after a coupling step, typically by acetylation.[2][12] This prevents these unreacted chains from participating in subsequent coupling steps, which would otherwise lead to deletion sequences.[13] While this results in truncation sequences, these are often easier to separate from the full-length product during purification.[14]
Q5: What is the difference between a deletion sequence and a truncation sequence?
A5: A deletion sequence is missing an amino acid from within the peptide chain, while a truncation sequence is a peptide that has prematurely stopped elongating.[1][11] Truncation can be caused by incomplete deprotection of the N-terminal protecting group or by intentional capping.[11]
Troubleshooting Guides
Guide 1: Identifying the Cause of Deletion Sequences
This guide provides a systematic approach to diagnosing the root cause of deletion sequences in your SPPS experiments.
Step 1: Analyze the Crude Product
-
Action: Analyze your crude peptide by RP-HPLC and Mass Spectrometry.[10]
-
Expected Outcome: A major peak in the HPLC chromatogram corresponding to the target peptide and a matching major signal in the mass spectrum.
-
Troubleshooting:
Step 2: Pinpoint the Problematic Coupling Step
-
Action: If a specific amino acid is consistently deleted, focus on the coupling step for that residue.
-
Troubleshooting:
-
Sterically Hindered Residues: Amino acids with bulky side chains (e.g., Arg, Trp, Tyr, Phe) are more prone to incomplete coupling.[3]
-
Peptide Aggregation: If the deletion occurs in a hydrophobic region of the peptide, aggregation may be the cause.
-
Step 3: Monitor Reactions in Real-Time (if possible)
-
Action: Use colorimetric tests like the Kaiser test to check for free primary amines after the coupling step.[11]
-
Expected Outcome: A negative Kaiser test (yellow/brown beads) indicates complete coupling.
-
Troubleshooting: A positive Kaiser test (blue beads) confirms incomplete coupling, which leads to deletion sequences.[11]
Guide 2: Minimizing and Preventing Deletion Sequences
This guide provides strategies to reduce the formation of deletion sequences during SPPS.
| Strategy | Description | When to Use |
| Double Coupling | Repeat the coupling step for a particular amino acid to ensure the reaction goes to completion. | For sterically hindered amino acids or when synthesizing a sequence with repeating identical amino acids.[3] |
| Increase Reagent Concentration | Use a higher concentration of the amino acid and coupling reagents to improve reaction kinetics.[3][15] | When synthesizing long peptides or if incomplete coupling is suspected. |
| Change Coupling Reagents | Use more efficient coupling reagents like HATU, HCTU, or PyBOP.[16] | For difficult sequences or when standard coupling reagents are ineffective. |
| Capping | Acetylate unreacted N-terminal amines after the coupling step to prevent them from reacting further.[2][12] | For long or difficult syntheses to simplify purification by preventing the formation of deletion sequences.[12] |
| Incorporate Pseudoproline Dipeptides | Use pseudoproline dipeptides to disrupt secondary structure formation and reduce peptide aggregation.[17] | For sequences known to be prone to aggregation. |
| Optimize Reaction Conditions | Adjust temperature and solvent. Using solvents like NMP or incorporating chaotropic salts can help reduce aggregation.[15] | When synthesizing hydrophobic peptides or when aggregation is suspected. |
Experimental Protocols
Protocol 1: Analytical Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a standard method for analyzing the purity of a crude peptide sample.
-
Sample Preparation:
-
HPLC System and Column:
-
Mobile Phases:
-
Gradient Elution:
-
A typical gradient involves a linear increase from 5% to 65% of Mobile Phase B over 30 minutes. This may need to be optimized based on the peptide's hydrophobicity.[10]
-
-
Detection:
-
Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr, and Phe).[8]
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram. The purity is often estimated by the ratio of the main peak area to the total area of all peaks.[18]
-
Protocol 2: Mass Spectrometry (MS) Analysis
This protocol describes the general procedure for determining the molecular weight of the peptide and its impurities.
-
Sample Preparation:
-
Prepare the sample as described for HPLC analysis. The final concentration should be in the range of 1-10 pmol/µL.[10]
-
-
Mass Spectrometer:
-
Mass Analysis:
-
The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions.[18]
-
The resulting mass spectrum will show peaks corresponding to the target peptide and any impurities.
-
-
Data Interpretation:
-
Compare the observed molecular weights with the theoretical molecular weight of the target peptide.
-
Peaks with lower masses may correspond to deletion or truncation sequences.[11]
-
For definitive identification of a deletion, tandem mass spectrometry (MS/MS) can be performed on the impurity peak to determine its amino acid sequence.[10]
-
Visualizations
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. biotage.com [biotage.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 7. apexpeptidesupply.com [apexpeptidesupply.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Improving the Yield of Peptides Containing Fmoc-D-Styrylalanine
Welcome to the technical support center for the synthesis of peptides incorporating Fmoc-D-Styrylalanine. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges associated with this unique amino acid, troubleshoot common issues, and ultimately improve peptide yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when incorporating this compound into a peptide sequence?
A1: The primary challenges stem from two main characteristics of this compound:
-
Steric Hindrance: The bulky styryl group can physically obstruct the coupling reaction, leading to slower reaction times and incomplete incorporation.
-
Side Reactions: The vinyl group in the styryl moiety is susceptible to side reactions, particularly under the acidic conditions of peptide cleavage from the resin.[1]
Q2: Is the styryl group on D-Styrylalanine stable during standard Fmoc-SPPS cycles?
A2: The styryl group is generally stable under the basic conditions used for Fmoc deprotection with piperidine.[1] However, prolonged exposure to strong bases or elevated temperatures should be approached with caution, and monitoring for potential side reactions is recommended.
Q3: What types of side reactions can occur with the styryl group during cleavage?
A3: During the final cleavage from the resin using strong acids like Trifluoroacetic Acid (TFA), the vinyl group of the styryl moiety can be susceptible to reactions. Cationic species generated from the cleavage of protecting groups or the resin linker can potentially add across the double bond.[1] This makes the choice of scavengers in the cleavage cocktail particularly important.
Q4: Can the incorporation of D-Styrylalanine lead to peptide aggregation?
A4: Yes, peptides containing bulky and hydrophobic residues like D-Styrylalanine are prone to aggregation during synthesis. This on-resin aggregation can lead to incomplete coupling and deprotection steps, significantly reducing the overall yield of the desired full-length peptide.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of peptides containing this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low Coupling Efficiency (Positive Kaiser test after coupling; deletion sequence observed in MS) | Steric Hindrance: The bulky styryl group is impeding the coupling reaction.[1] | 1. Optimize Coupling Reagents: Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids. High-reactivity uronium/aminium salt-based reagents like HATU, HCTU, or COMU are recommended.[3][4]2. Increase Reagent Equivalents: Use a higher excess of this compound and the coupling reagent (e.g., 3-5 equivalents).[1]3. Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight.[1]4. Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.[1] |
| Peptide Aggregation (Resin clumping, poor swelling, incomplete reactions) | Interchain Hydrogen Bonding: The growing peptide chains are aggregating on the resin, hindering reagent access.[2] | 1. Change Solvent: Switch from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a chaotropic agent like DMSO to the coupling mixture.[1][2]2. Elevate Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C) to disrupt secondary structures.[1][2]3. Incorporate Backbone Protection: If the sequence allows, introduce a pseudoproline dipeptide or a backbone protecting group (e.g., Hmb) at a residue preceding D-Styrylalanine to disrupt aggregation.[5][6][7][8][9] |
| Side Product Formation during Cleavage (Unexpected masses in MS, e.g., +tBu) | Reaction with the Styryl Group: Cationic species generated during TFA cleavage are reacting with the vinyl group.[1] | 1. Optimize Cleavage Cocktail: Use a cleavage cocktail with a robust scavenger system. Reagent K (TFA/phenol/water/thioanisole/EDT) is a good starting point for peptides with sensitive residues.[10][11]2. Use Specific Scavengers: Ensure the presence of scavengers that can effectively trap carbocations, such as triisopropylsilane (TIS). A cocktail of TFA/TIS/Water (95:2.5:2.5) can be effective if other sensitive residues are not present.[10][12] |
| Low Overall Yield | Combination of Factors: A combination of incomplete coupling, aggregation, and side reactions. | Systematic Optimization: Address each potential issue sequentially. Start by optimizing the coupling of this compound. If the yield is still low, address potential aggregation. Finally, optimize the cleavage conditions. |
Quantitative Data Summary
| Coupling Reagent Class | Example Reagent | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time | Strengths | Potential Weaknesses |
| Carbodiimide | DIC/OxymaPure | 3 : 3 : 3 | 2 - 4 hours | Cost-effective, low racemization risk.[4] | May have lower efficiency for highly hindered couplings. |
| Uronium/Aminium | HATU/HCTU | 3 : 2.9 : 6 | 30 min - 4 hours | High reactivity, very effective for hindered couplings.[3] | Potential for racemization; HOBt/HOAt components can be explosive.[3] |
| Uronium/Aminium | COMU | 3 : 3 : 6 | 30 min - 2 hours | High efficiency, improved safety profile (non-explosive byproducts).[3] | Higher cost.[3] |
| Phosphonium | PyBOP/PyAOP | 2 : 2 : 4 | 1 - 3 hours | High efficiency, less risk of guanylation side reactions.[3] | Byproducts can be difficult to remove.[3] |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is designed to maximize the coupling efficiency of the sterically hindered this compound.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended overnight.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), a second coupling is recommended.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin extensively with DMF (5 times).
-
Protocol 2: Cleavage of Peptides Containing D-Styrylalanine
This protocol uses a cleavage cocktail designed to minimize side reactions involving the styryl group.
-
Resin Preparation: After the final Fmoc deprotection and thorough washing, dry the peptidyl-resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare fresh Reagent K by combining the following reagents in the specified volumetric ratio:
-
Trifluoroacetic Acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Isolation and Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to a 10-fold volume of ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers.
-
Dry the peptide pellet under vacuum.
-
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low peptide yield.
Decision Tree for Coupling Reagent Selection
Caption: Decision tree for selecting a coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
Technical Support Center: Managing Racemization of D-Amino Acids During Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the racemization of D-amino acids during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a chiral amino acid, which should exist as a single stereoisomer (L- or D-form), converts into a mixture of both L- and D-enantiomers.[1] During peptide synthesis, the stereochemical integrity of the α-carbon of an amino acid can be compromised, leading to the incorporation of the incorrect isomer into the growing peptide chain. This results in diastereomeric impurities that are often difficult to separate from the target peptide.[2][3]
Q2: What are the primary mechanisms of racemization during peptide synthesis?
A2: There are two main mechanisms responsible for racemization during peptide bond formation:
-
Oxazolone (or Azlactone) Formation: This is the most common pathway. The carboxyl group of the N-protected amino acid is activated by a coupling reagent, which can then cyclize to form a planar oxazolone intermediate. This planar structure allows for the loss of stereochemistry at the α-carbon.[4]
-
Direct Enolization (or Direct α-Proton Abstraction): A strong base can directly remove the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to racemization.[4][5]
Q3: Which amino acids are most susceptible to racemization?
A3: Histidine (His) and Cysteine (Cys) are notoriously prone to racemization during peptide coupling.[1][4][6][7] Other susceptible amino acids, particularly under non-optimized conditions, include Serine (Ser), Phenylalanine (Phe), and Aspartic Acid (Asp).[1][4] The side chains of these amino acids can influence the rate of racemization.[1]
Q4: How does the choice of coupling reagent affect racemization?
A4: The coupling reagent is a critical factor. Carbodiimide-based reagents like DCC and DIC can lead to significant racemization if used alone.[4][8] Uronium/aminium-based reagents (e.g., HBTU, HATU) are highly efficient but can also cause racemization, especially with strong bases.[8][9] Phosphonium-based reagents like PyBOP and PyAOP are generally associated with lower levels of racemization.[2]
Q5: What is the role of additives in suppressing racemization?
A5: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for minimizing racemization, especially when using carbodiimide coupling reagents.[1][4] These additives react with the activated amino acid to form an active ester that is less prone to racemization than the intermediate formed by the coupling reagent alone.[2] HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[2]
Q6: How does the choice of base influence racemization?
A6: The type and concentration of the base used during the coupling step have a significant impact. Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) and triethylamine (TEA) can increase the rate of racemization.[8][10] Weaker, more sterically hindered bases such as N-methylmorpholine (NMM) and 2,4,6-collidine (TMP) are preferred to minimize this side reaction.[2][8][9][10]
Troubleshooting Guides
Problem 1: High levels of racemization detected in the final peptide, particularly with Cysteine or Histidine residues.
| Possible Cause | Recommended Solution |
| Inappropriate Coupling Reagent/Additive Combination | For carbodiimide-based couplings (e.g., DIC), always use an additive. Oxyma or HOAt are highly recommended. For uronium/aminium reagents (e.g., HATU, HBTU), ensure an appropriate additive is present. |
| Use of a Strong, Non-Hindered Base | Replace stronger bases like DIPEA with a weaker, more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2] |
| Prolonged Pre-activation Time | Minimize the pre-activation time of the amino acid before adding it to the resin. For particularly sensitive residues, consider in-situ activation where the coupling reagent is added directly to the mixture of the amino acid and resin. |
| Elevated Reaction Temperature | Perform the coupling reaction at a lower temperature, such as 0°C, especially for problematic residues.[4] While microwave heating can speed up reactions, it can also increase racemization, so use with caution and optimize for the shortest necessary time.[1] |
| Inappropriate Side-Chain Protection for Histidine | The trityl (Trt) protecting group on the imidazole side chain of histidine can still allow for racemization. For critical applications, consider using a protecting group on the π-nitrogen of the imidazole ring, such as methoxybenzyl (MBom) or Boc.[2] |
Problem 2: Unexpected diastereomeric impurities observed during HPLC analysis of the crude peptide.
| Possible Cause | Recommended Solution |
| Racemization during Fmoc-deprotection | While less common than during coupling, some racemization can occur during the basic conditions of Fmoc removal. Ensure complete removal of piperidine by thorough washing before the coupling step. |
| Racemization of the C-terminal amino acid during esterification to the resin | The initial loading of the first amino acid onto the resin can be a source of racemization. Use optimized protocols for resin loading, potentially with milder activation conditions. |
| Solvent Effects | The polarity of the solvent can influence racemization. Consider using less polar solvents, such as a mixture of DMF and dichloromethane (DCM), which may help reduce racemization in some cases.[1][9] |
Data Presentation: Quantitative Analysis of Racemization
The following tables summarize quantitative data on the extent of racemization for Cysteine and Histidine under various coupling conditions.
Table 1: Percentage of D-Isomer Formation for Cysteine Coupling
| Coupling Reagent/Additive | Base | Pre-activation Time | Solvent | % D-Cys Formation |
| HBTU/HOBt | DIEA | 5 min | DMF | 5-33%[9] |
| HBTU/HOBt | DIEA | 0 min | DMF | ~1-5% |
| DIC/HOBt | - | 5 min | CH₂Cl₂-DMF (1:1) | <1%[9] |
| HATU/HOAt | TMP | 0 min | CH₂Cl₂-DMF (1:1) | <1%[9] |
Table 2: Percentage of D-Isomer Formation for Histidine Coupling
| Histidine Derivative | Coupling Conditions | % D-His Formation |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8%[11] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 0.3%[11] |
| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6%[11] |
| Fmoc-His(Boc)-OH | Standard coupling | Significantly reduced racemization |
Experimental Protocols
Protocol 1: HPLC-Based Quantification of Racemization
This protocol describes a general method for quantifying the extent of racemization by separating and analyzing diastereomeric peptides using reversed-phase HPLC.
1. Synthesis of a Model Tripeptide:
-
Synthesize a model tripeptide, for example, H-Gly-L-Xaa-Phe-NH₂, where Xaa is the amino acid being investigated for racemization.
-
Concurrently, synthesize the corresponding diastereomer, H-Gly-D-Xaa-Phe-NH₂, under identical conditions.
2. Sample Preparation:
-
Cleave the peptides from the resin using a standard cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).
-
Precipitate the peptides with cold diethyl ether, centrifuge, and lyophilize.
-
Dissolve the crude peptides in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
3. HPLC Analysis:
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: Develop a linear gradient to effectively separate the two diastereomers (e.g., 5-65% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.
4. Data Analysis:
-
Inject the individual L- and D-peptides to determine their respective retention times.
-
Inject the crude peptide sample from the synthesis of the L-peptide.
-
Integrate the peak areas of both the L- and D-diastereomers in the chromatogram of the L-peptide synthesis.
-
Calculate the percentage of racemization (% D-isomer) using the following formula: % D-isomer = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100
Protocol 2: Enzymatic Assay for D-Amino Acid Detection
This protocol utilizes the stereospecificity of proteases to qualitatively or semi-quantitatively assess the presence of D-amino acids. Peptides containing D-amino acids are resistant to cleavage by common proteases.
1. Materials:
-
Synthesized peptide.
-
Protease solution (e.g., Trypsin, Chymotrypsin, or Human Serum).
-
Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4).
-
Quenching solution (e.g., 10% TFA in acetonitrile).
2. Procedure:
-
Peptide and Enzyme Preparation: Prepare stock solutions of the peptide and the protease in the reaction buffer.
-
Incubation: In a microcentrifuge tube, mix the peptide solution with the protease solution to a final desired concentration. Incubate the mixture at 37°C.[10]
-
Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Enzyme Inactivation: Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution to stop enzymatic activity and precipitate proteins.[5]
-
Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
3. Analysis:
-
Analyze the supernatant from each time point by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
A significantly slower rate of degradation compared to an all-L-amino acid control peptide indicates the presence of D-amino acids, which confer protease resistance.
Visualizations
Caption: Primary mechanisms leading to racemization in peptide synthesis.
Caption: A logical workflow for troubleshooting racemization issues.
Caption: Decision guide for selecting appropriate coupling reagents.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. posters.unh.edu [posters.unh.edu]
- 4. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. peptide.com [peptide.com]
- 8. Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Capping After Fmoc-D-Styrylalanine Coupling
This guide provides troubleshooting advice and answers to frequently asked questions regarding the capping of unreacted amines following the coupling of Fmoc-D-Styrylalanine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a capping step after this compound coupling?
A1: The primary goal of capping is to permanently block any free amino groups on the resin that did not react during the coupling step with this compound.[1] This is achieved by acetylating the unreacted N-terminal amines, rendering them inert in subsequent coupling cycles.[1] This crucial step prevents the formation of deletion sequences—peptides missing the intended this compound residue—which are often difficult to separate from the target peptide during purification.[1]
Q2: Why might I see a higher incidence of unreacted amines after coupling with this compound?
A2: Incomplete coupling is more likely with sterically hindered amino acids, and the bulky styryl side chain of this compound can physically obstruct the coupling reaction.[2] This steric hindrance can prevent the activated amino acid from efficiently reaching all available amino groups on the growing peptide chain. Additionally, the hydrophobic nature of the styryl group may promote peptide aggregation on the solid support, further limiting access to the reactive sites.[2]
Q3: How do I detect unreacted amines on the resin?
A3: The most common method for detecting free primary amines is the Kaiser test, also known as the ninhydrin test.[3][4] A positive result, indicated by an intense blue or purple color on the resin beads and in the solution, confirms the presence of unreacted amines.[5][6] A negative test, where the beads and solution remain colorless or yellow, indicates that the coupling was successful and no free primary amines are present.[3][5] It is essential to perform this test after the coupling step to determine if a capping step is necessary.
Q4: What is the standard capping solution and protocol?
A4: The most widely used capping agent is acetic anhydride, typically used with a base like pyridine or N,N-diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF).[1] A standard protocol involves treating the resin with a solution of acetic anhydride and a base for a set period to ensure all unreacted amines are acetylated.
Q5: Are there alternative capping reagents to acetic anhydride?
A5: Yes, other reagents can be employed for capping. N-acetylimidazole is one alternative acetylating agent. For sensitive sequences, a milder approach using activated acetic acid with HBTU/DIPEA can be utilized.[7] Propionic anhydride is another option, which results in a propionyl cap instead of an acetyl cap.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter when capping unreacted amines after this compound coupling.
| Problem | Potential Cause | Recommended Solution |
| Positive Kaiser test after coupling this compound. | Incomplete Coupling: The bulky styryl group may have hindered the reaction, or peptide aggregation may have occurred.[2] | 1. Double Couple: Before capping, attempt a second coupling with fresh activated this compound to drive the reaction to completion.[2][5] 2. Optimize Coupling: For future syntheses, consider using a more potent coupling reagent like HATU or HCTU, increasing the equivalents of the amino acid and coupling reagents, and extending the reaction time.[2][5] |
| Kaiser test is still positive after the first capping step. | Inefficient Capping: The capping reagents may not have had sufficient access to all unreacted amines, possibly due to resin aggregation. | 1. Repeat Capping: Filter the resin, wash with DMF, and repeat the capping procedure with a freshly prepared capping solution.[8] 2. Agitation: Ensure gentle but thorough agitation during the capping reaction to break up any resin clumps and ensure all beads are in suspension. |
| Final peptide product contains deletion sequences despite capping. | Incomplete Capping: The capping step may not have been 100% effective, leaving some amines available for subsequent coupling. False Negative Kaiser Test: While rare, a very low level of unreacted amines might not be detected by the qualitative Kaiser test. | 1. Review Capping Protocol: Ensure capping reagents are fresh and used in sufficient excess (e.g., 50 equivalents each of acetic anhydride and base).[7][8] 2. Systematic Capping: For particularly difficult sequences involving hindered residues like D-Styrylalanine, consider implementing a capping step after every coupling cycle as a preventative measure. |
| Side reactions are observed in the final product. | Base-catalyzed Side Reactions: The base used in the capping solution (e.g., pyridine, DIPEA) can potentially cause side reactions, especially with prolonged exposure. | 1. Minimize Reaction Time: Adhere to the recommended 30-minute capping time.[8][9] 2. Thorough Washing: After capping, wash the resin extensively with DMF to completely remove residual capping reagents and byproducts.[1] |
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride and Pyridine
This protocol is for capping unreacted amines on the peptide-resin after a coupling step.
-
Resin Washing: After the coupling of this compound, wash the resin thoroughly with DMF (3-5 times) to remove residual coupling reagents.[1]
-
Kaiser Test: Perform a Kaiser test to confirm the presence of unreacted amines.
-
Preparation of Capping Solution: Prepare the capping solution fresh. A common mixture consists of acetic anhydride and pyridine. The ratio can vary, with some protocols suggesting a 3:2 ratio of acetic anhydride to pyridine.[10] Another common approach is to use a significant excess (e.g., 50 equivalents each of acetic anhydride and pyridine based on resin substitution) in DMF.[7][8]
-
Capping Reaction: Suspend the washed resin in the freshly prepared capping solution.
-
Agitation: Gently agitate the resin slurry at room temperature for 30 minutes.[8][9]
-
Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove all residual reagents.[1]
-
Confirmation: Perform a second Kaiser test. If the test is negative (colorless/yellow beads), you can proceed to the next Fmoc-deprotection step. If it remains positive, repeat the capping procedure.[8]
Protocol 2: Qualitative Ninhydrin (Kaiser) Test
This test is used to detect the presence of free primary amines on the resin.
-
Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.[5]
-
Reagent Addition: Add 2-3 drops of each of the three ninhydrin test solutions (Reagent A: KCN in pyridine; Reagent B: Ninhydrin in n-butanol; Reagent C: Phenol in n-butanol).[11]
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.[5][11]
-
Observation: Observe the color of the beads and the solution.
Visual Guides
Caption: Troubleshooting workflow for capping after this compound coupling.
Caption: Acetylation of an unreacted amine group on the solid support.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. youtube.com [youtube.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Fmoc-D-Styrylalanine and Fmoc-L-Styrylalanine in Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, enabling enhanced stability, novel functionalities, and tailored biological activities. Among these, styrylalanine, a phenylalanine analogue featuring a vinyl group, offers unique properties as a fluorescent probe and a photo-switchable conformational constraint. The stereochemistry at the α-carbon—dictating whether the D- or L-isomer is used—profoundly influences the resulting peptide's secondary and tertiary structure. This guide provides an objective comparison of how Fmoc-D-Styrylalanine and Fmoc-L-Styrylalanine direct peptide conformation, supported by established principles and representative experimental data from analogous aromatic amino acids.
While direct comparative studies on peptides containing D- vs. L-Styrylalanine are limited in published literature, the conformational effects can be reliably extrapolated from extensive research on other D-amino acids, particularly D-phenylalanine. The fundamental principle is that introducing a D-amino acid into a sequence of L-amino acids locally alters the Ramachandran angles, creating a significant perturbation in the peptide backbone.
Impact on Peptide Secondary Structure
The substitution of a natural L-amino acid with its D-enantiomer can act as a "helix breaker" or a "turn inducer," depending on its position within the peptide sequence.
-
Fmoc-L-Styrylalanine : When incorporated into a peptide chain composed of other L-amino acids, L-styrylalanine is expected to behave similarly to L-phenylalanine, readily participating in standard secondary structures like α-helices and β-sheets without causing major backbone disruptions.
-
This compound : The introduction of D-styrylalanine into an L-peptide sequence typically disrupts canonical secondary structures. A single D-isomer can break the hydrogen bonding pattern of an α-helix, causing a kink or termination. However, this disruption can be leveraged to stabilize specific non-canonical structures, such as β-turns or β-hairpins, which are critical for receptor recognition and binding. For instance, studies on antimicrobial peptides have shown that partial D-amino acid substitution can maintain or even enhance activity by inducing specific structural motifs while improving stability against proteases.[1]
The conformational differences are readily quantifiable using Circular Dichroism (CD) spectroscopy, which measures the differential absorption of circularly polarized light by chiral molecules.
Representative Data Presentation
The following table summarizes the expected quantitative data from a Circular Dichroism (CD) spectroscopy analysis of two model helical peptides, one containing L-Styrylalanine (Model Peptide L) and the other D-Styrylalanine (Model Peptide D). The data illustrates the typical spectral shifts observed when a D-amino acid disrupts a helical conformation.
| Parameter | Model Peptide L (Ac-K(L-Styryl)AAAAK-NH₂) | Model Peptide D (Ac-K(D-Styryl)AAAAK-NH₂) | Interpretation |
| Wavelength of Maxima (nm) | ~192 (Positive) | Weak or absent | The positive band at 192 nm is characteristic of α-helical structures. Its reduction in the D-isomer peptide indicates a loss of helicity. |
| Wavelength of Minima (nm) | ~208 and ~222 (Negative) | Shifted towards 200 nm | The two negative bands at 208 and 222 nm are hallmarks of an α-helix.[2] A shift to a single minimum near 200 nm suggests a transition to a random coil or disordered structure. |
| Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) | High Negative Value (e.g., -25,000 to -35,000 deg·cm²·dmol⁻¹) | Low Negative Value (e.g., -2,000 to -5,000 deg·cm²·dmol⁻¹) | The intensity of the 222 nm band is proportional to the helical content. A significant decrease in magnitude for the D-isomer peptide confirms a substantial loss of the α-helical fold. |
Logical Impact of Stereochemistry on Conformation
The diagram below illustrates the fundamental principle of how incorporating a D-amino acid into an L-peptide helix disrupts the structure, while the L-isomer integrates seamlessly.
References
A Comparative Guide to Fluorescent Amino Acids for Advanced Research Applications
In the landscape of modern molecular biology and drug development, fluorescent amino acids (FAAs) represent a pivotal tool for elucidating protein structure, function, and dynamics. Their ability to be site-specifically incorporated into proteins offers a minimally perturbative method for introducing fluorescent reporters. This guide provides a comprehensive comparison of Fmoc-D-Styrylalanine with other commonly used natural and unnatural fluorescent amino acids, offering researchers, scientists, and drug development professionals a detailed overview to inform their experimental design.
Executive Summary
Data Presentation: A Comparative Analysis of Fluorescent Amino Acids
The following table summarizes the key photophysical properties of several natural and unnatural fluorescent amino acids. This allows for a direct comparison of their performance characteristics.
| Amino Acid | Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| This compound | Unnatural | Data not available | Data not available | Data not available | Data not available |
| L-Tryptophan | Natural | ~280 | ~348 | ~0.13-0.20[1] | ~5,600 |
| L-Tyrosine | Natural | ~274 | ~303 | ~0.14[1] | ~1,400 |
| L-Phenylalanine | Natural | ~257 | ~282 | ~0.02-0.04 | ~200 |
| Acridonylalanine (Acd) | Unnatural | ~385 | ~420-550 | ~0.8-1.0 | ~15,000 |
| L-Anap | Unnatural | ~360 | ~460-490 | ~0.3 | ~20,000 |
| Dansylalanine | Unnatural | ~330-350 | ~520-560 | ~0.1-0.7 (solvent dependent) | ~4,300 |
| 4-cyanophenylalanine (PheCN) | Unnatural | ~240 | ~295 | ~0.11 | ~14,000 |
Note: The photophysical properties of many fluorescent amino acids, particularly the unnatural ones, can be highly sensitive to the local environment (e.g., solvent polarity, pH). The values presented here are generally representative but may vary under different experimental conditions.
In-Depth Comparison of Fluorescent Amino Acids
Natural Fluorescent Amino Acids:
-
L-Tryptophan: The most intrinsically fluorescent natural amino acid, its emission is highly sensitive to the local environment, making it a valuable intrinsic probe for studying protein folding and conformational changes. However, its UV excitation can lead to photodamage in living cells, and its emission can be quenched by neighboring amino acids.
-
L-Tyrosine: Less fluorescent than tryptophan, its fluorescence is also sensitive to the environment but is often quenched in proteins.
-
L-Phenylalanine: The weakest of the natural fluorescent amino acids, its low quantum yield makes it generally unsuitable for most fluorescence applications.[2]
Unnatural Fluorescent Amino Acids:
-
Acridonylalanine (Acd): A bright and photostable fluorescent amino acid with a high quantum yield. Its fluorescence lifetime is sensitive to the environment, making it a good candidate for fluorescence lifetime imaging microscopy (FLIM) and FRET studies.
-
L-Anap (3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid): A polarity-sensitive fluorescent amino acid that has been successfully used in FRET studies to measure distances within proteins.[3]
-
Dansylalanine: A widely used environmentally sensitive fluorescent amino acid. Its emission maximum shifts significantly with changes in solvent polarity, making it an excellent probe for monitoring protein conformational changes and binding events.
-
4-cyanophenylalanine (PheCN): A minimally invasive probe with a quantum yield significantly higher than phenylalanine. It can serve as an efficient FRET donor to tryptophan.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the use of fluorescent amino acids.
Caption: Workflow for site-specific incorporation of an unnatural amino acid into a protein.
Caption: Principle of Förster Resonance Energy Transfer (FRET) between two fluorescent amino acids.
Caption: A typical experimental workflow for cellular imaging using a fluorescent amino acid.
Experimental Protocols
General Protocol for Incorporation of Unnatural Amino Acids into Proteins in E. coli
-
Plasmid Preparation: Prepare two plasmids: one encoding the gene of interest with an amber stop codon (TAG) at the desired incorporation site, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the unnatural amino acid.
-
Transformation: Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in a minimal medium to an OD600 of 0.6-0.8 at 37°C.
-
Induction and Supplementation: Induce protein expression with IPTG and simultaneously supplement the culture with the desired unnatural fluorescent amino acid (typically 1 mM).
-
Protein Expression: Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and incorporation of the FAA.
-
Protein Purification: Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Verification: Confirm the successful incorporation of the unnatural amino acid by mass spectrometry.
General Protocol for Measuring Fluorescence Quantum Yield
The relative quantum yield of a fluorescent amino acid can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Absorbance Measurement: Prepare a series of dilutions for both the sample and the standard in the same solvent. Measure the absorbance of each solution at the excitation wavelength and ensure the absorbance is below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis: Integrate the area under the emission curves for both the sample and the standard.
-
Calculation: Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
General Protocol for FRET Efficiency Calculation
FRET efficiency (E) can be calculated from the fluorescence intensity of the donor and acceptor.
-
Sample Preparation: Prepare three samples: donor-only labeled protein, acceptor-only labeled protein, and donor-acceptor dual-labeled protein.
-
Spectral Measurement: Excite the donor fluorophore at its excitation maximum and record the emission spectrum for all three samples.
-
Intensity Measurement: Measure the fluorescence intensity of the donor in the absence of the acceptor (I_D) and in the presence of the acceptor (I_DA).
-
Calculation: The FRET efficiency can be calculated using the following formula:
E = 1 - (I_DA / I_D)
Alternatively, if the acceptor's emission can be well-separated, the sensitized emission of the acceptor can be used.
Conclusion
The field of fluorescent amino acids offers a powerful and expanding toolkit for researchers. While natural amino acids like tryptophan provide a convenient intrinsic probe, the development of unnatural amino acids with superior photophysical properties has opened up new avenues for investigation. The choice of the ideal fluorescent amino acid is highly application-dependent. Although a complete photophysical characterization of this compound is currently lacking in the literature, its styryl moiety suggests potential as an environmentally sensitive probe. Further research is needed to quantify its properties and fully assess its utility in comparison to other well-established fluorescent amino acids. This guide provides a foundational comparison to aid researchers in navigating the growing landscape of fluorescent amino acid probes.
References
D-Styrylalanine vs. L-Styrylalanine in Peptides: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The Stereochemical Impact on Peptide Properties
The orientation of the styryl side chain, dictated by the D- or L-configuration of the alpha-carbon, profoundly influences a peptide's three-dimensional structure. This, in turn, affects its interaction with biological targets and its susceptibility to enzymatic degradation.
-
L-Styrylalanine: As a natural amino acid, peptides incorporating L-Styrylalanine are readily recognized by proteases, leading to rapid degradation and a short in-vivo half-life. The specific conformation it imparts on the peptide backbone is crucial for its intended biological activity through precise receptor binding.
-
D-Styrylalanine: The introduction of D-Styrylalanine creates a non-natural stereochemistry. This steric hindrance disrupts the recognition and binding of proteolytic enzymes, significantly enhancing the peptide's stability in biological fluids.[1] However, this altered conformation can have variable effects on receptor binding, potentially leading to increased, decreased, or unchanged biological activity.[1]
Comparative Analysis of Biological Parameters
The following tables summarize the expected differences in key biological parameters between peptides containing D-Styrylalanine and L-Styrylalanine, based on general principles of D-amino acid substitution.
Table 1: Proteolytic Stability
The primary advantage of substituting L-Styrylalanine with D-Styrylalanine is the significant increase in resistance to enzymatic degradation.
| Parameter | L-Styrylalanine Peptide (Hypothetical) | D-Styrylalanine Peptide (Hypothetical) | Analytical Method |
| Half-life in Human Serum | < 1 hour | > 24 hours | RP-HPLC, Mass Spectrometry |
| Degradation by Trypsin | High | Negligible | Spectrophotometry, RP-HPLC |
| Degradation by Chymotrypsin | Moderate to High | Negligible | Spectrophotometry, RP-HPLC |
Note: The data presented is illustrative and based on the generally observed effects of D-amino acid substitution. Actual values will vary depending on the specific peptide sequence and the location of the Styrylalanine residue.
Table 2: Receptor Binding Affinity and Biological Activity
The effect of D-Styrylalanine incorporation on receptor binding and subsequent biological activity is highly dependent on the specific peptide and its target. The altered stereochemistry can either enhance or hinder the precise interactions required for receptor activation or inhibition.
| Parameter | L-Styrylalanine Peptide (Hypothetical) | D-Styrylalanine Peptide (Hypothetical Case A: Reduced Affinity) | D-Styrylalanine Peptide (Hypothetical Case B: Maintained/Enhanced Affinity) | Analytical Method |
| Receptor Binding Affinity (Kd) | 10 nM | 100 nM | 8 nM | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |
| In Vitro Efficacy (IC50) | 50 nM | 500 nM | 40 nM | Cell-based functional assays (e.g., cAMP assay, proliferation assay) |
Note: These hypothetical cases illustrate the possible outcomes of D-amino acid substitution. Case A represents a scenario where the conformational change is detrimental to receptor binding, while Case B shows a scenario where the change is favorable or neutral.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of L- and D-Styrylalanine-containing peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
Peptides containing either L- or D-Styrylalanine can be synthesized using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-L-Styrylalanine or Fmoc-D-Styrylalanine
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first Fmoc-protected amino acid (including Fmoc-L-Styrylalanine or this compound at the desired position) using HBTU/HOBt and DIPEA in DMF.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
After the final coupling, wash the resin and cleave the peptide from the resin using a cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
Solid-Phase Peptide Synthesis Workflow.
Protocol 2: Proteolytic Stability Assay
This assay determines the resistance of the peptides to enzymatic degradation.[2]
Materials:
-
L-Styrylalanine peptide and D-Styrylalanine peptide
-
Human serum or specific proteases (e.g., trypsin, chymotrypsin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
RP-HPLC system
Procedure:
-
Dissolve the peptides in PBS to a final concentration of 1 mg/mL.
-
Incubate the peptide solutions with human serum (e.g., at a 1:1 ratio) or a specific protease at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Stop the enzymatic reaction by adding an equal volume of quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Calculate the half-life of each peptide by plotting the percentage of remaining peptide against time.
Protocol 3: Receptor Binding Affinity Assay (Surface Plasmon Resonance)
SPR is a label-free technique to measure the binding kinetics and affinity between a ligand (peptide) and a receptor.
Materials:
-
L-Styrylalanine peptide and D-Styrylalanine peptide
-
Purified target receptor protein
-
SPR instrument and sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the target receptor onto the sensor chip surface via amine coupling.
-
Prepare a series of dilutions of the L- and D-Styrylalanine peptides in the running buffer.
-
Inject the peptide solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between each peptide injection.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Receptor Binding Affinity Assay Workflow.
Signaling Pathway Modulation
The biological effect of a peptide is mediated through its interaction with a specific receptor, which in turn activates downstream signaling pathways. The conformational changes induced by the chirality of Styrylalanine can influence how the peptide engages with the receptor, potentially altering the signaling cascade. For instance, a peptide agonist might trigger a G-protein coupled receptor (GPCR) to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The potency of a D-Styrylalanine-containing peptide in modulating this pathway would directly correlate with its receptor binding affinity and its ability to induce the active receptor conformation.
References
Unlocking Peptide Therapeutics: A Comparative Guide to the Enhanced Stability of Peptides Containing D-Styrylalanine
For researchers, scientists, and drug development professionals, the quest for stable and effective peptide-based therapeutics is a paramount challenge. The inherent susceptibility of natural L-amino acid peptides to rapid enzymatic degradation in vivo significantly curtails their therapeutic potential. A promising strategy to overcome this limitation is the incorporation of non-natural amino acids, such as D-Styrylalanine, into peptide sequences. This guide provides a comprehensive comparison of the stability of peptides containing this bulky, aromatic D-amino acid against conventional peptides, supported by experimental data from analogous modifications, detailed experimental protocols, and visualizations of key workflows.
The introduction of D-amino acids into a peptide backbone is a well-established method to enhance proteolytic resistance.[1] Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize L-amino acids.[2] The presence of a D-amino acid at a cleavage site sterically hinders the enzyme's ability to bind and catalyze the hydrolysis of the peptide bond, thereby extending the peptide's half-life in biological systems.[3]
D-Styrylalanine, with its rigid and hydrophobic styryl group, not only confers resistance to proteolysis but can also influence peptide conformation and receptor binding affinity, potentially leading to enhanced biological activity. While direct quantitative stability data for D-Styrylalanine-containing peptides is emerging, studies on peptides incorporating similar bulky aromatic D-amino acids, such as D-β-naphthylalanine, provide compelling evidence of their stabilizing effects.[4]
Comparative Stability Data
To illustrate the significant improvement in stability conferred by incorporating a bulky aromatic D-amino acid, the following tables summarize quantitative data from a study on a proteolysis-resistant antimicrobial peptide (AMP), D1, and its N-terminally modified analogue, N1, which contains a β-naphthylalanine residue. This data serves as a strong proxy for the expected stability enhancements in peptides containing D-Styrylalanine.
| Peptide ID | Sequence | Modification | Source Organism/Cell Line | Half-life (t½) in Serum | Reference |
| D1 | AArIIlrWrFR | D-amino acids | Mouse Serum | > 48 h | [4] |
| N1 | (β-naphthylalanine)-AArIIlrWrFR | N-terminal β-naphthylalanine | Mouse Serum | > 48 h | [4] |
Note: Both peptides demonstrate high stability in serum due to the presence of D-amino acids. The modification with β-naphthylalanine in N1 was shown to enhance antimicrobial activity while maintaining this high stability.
| Peptide ID | Enzyme | Incubation Time (h) | % Intact Peptide Remaining | Reference |
| D1 | Trypsin | 8 | ~80% | [4] |
| N1 | Trypsin | 8 | ~95% | [4] |
| D1 | Chymotrypsin | 8 | ~75% | [4] |
| N1 | Chymotrypsin | 8 | ~90% | [4] |
Experimental Protocols
Accurate assessment of peptide stability is crucial for the development of peptide therapeutics. The following are detailed protocols for key in vitro stability assays.
Protocol 1: Proteolytic Stability in Human Serum
Objective: To determine the half-life of a peptide in the presence of proteases found in human serum.
Materials:
-
Test peptide (e.g., containing D-Styrylalanine)
-
Control peptide (e.g., all L-amino acid analogue)
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% Trifluoroacetic acid (TFA))
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS) for peak identification
Procedure:
-
Peptide Preparation: Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., water or PBS) at a concentration of 1 mg/mL.
-
Incubation: a. Pre-warm human serum to 37°C. b. Dilute the peptide stock solution into the pre-warmed human serum to a final concentration of 100 µg/mL. c. Incubate the mixture at 37°C with gentle agitation.
-
Time-Point Sampling: a. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-serum mixture. b. Immediately add the aliquot to a tube containing the quenching solution to precipitate serum proteins and stop enzymatic degradation.
-
Sample Preparation for Analysis: a. Vortex the quenched sample vigorously. b. Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. c. Carefully collect the supernatant for analysis.
-
HPLC Analysis: a. Inject the supernatant onto a C18 HPLC column. b. Elute the peptide using a gradient of acetonitrile in water with 0.1% TFA. c. Monitor the elution profile at a specific wavelength (e.g., 220 nm or 280 nm).
-
Data Analysis: a. Identify the peak corresponding to the intact peptide, confirming its identity with mass spectrometry. b. Quantify the peak area of the intact peptide at each time point. c. Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) by fitting the data to a first-order decay model.
Protocol 2: Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy
Objective: To determine the melting temperature (Tm) of a peptide, which is an indicator of its conformational stability.
Materials:
-
Test peptide (e.g., containing D-Styrylalanine)
-
Control peptide (e.g., all L-amino acid analogue)
-
Appropriate buffer (e.g., phosphate buffer, pH 7.4)
-
Circular Dichroism (CD) spectropolarimeter equipped with a temperature controller
Procedure:
-
Sample Preparation: a. Dissolve the lyophilized peptide in the chosen buffer to a final concentration of approximately 0.1-0.2 mg/mL. b. Degas the buffer to prevent bubble formation during heating.
-
CD Spectrometer Setup: a. Set the wavelength for monitoring to a value where the peptide exhibits a significant CD signal, typically in the far-UV region (e.g., 222 nm for α-helical peptides). b. Set the temperature range for the experiment (e.g., from 20°C to 95°C) and the heating rate (e.g., 1°C/minute).
-
Data Acquisition: a. Place the peptide solution in a quartz cuvette and place it in the CD instrument's sample holder. b. Record the CD signal at the chosen wavelength as the temperature is gradually increased.
-
Data Analysis: a. Plot the CD signal (mdeg) as a function of temperature (°C). b. The resulting curve will typically be sigmoidal, showing the transition from the folded to the unfolded state. c. The melting temperature (Tm) is the temperature at the midpoint of this transition, where 50% of the peptide is unfolded.
Conclusion
The incorporation of D-Styrylalanine into peptide sequences represents a powerful strategy to enhance their stability against enzymatic degradation, a critical step towards improving their therapeutic viability. The principles of stereochemical hindrance, supported by data from analogous bulky aromatic D-amino acids, strongly suggest that D-Styrylalanine-containing peptides will exhibit significantly longer in vivo half-lives compared to their L-amino acid counterparts. The detailed experimental protocols provided in this guide offer a robust framework for the empirical validation of the stability of these modified peptides, enabling researchers to make data-driven decisions in the design and development of next-generation peptide therapeutics.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical HPLC of Peptides Containing Fmoc-D-Styrylalanine
For researchers, scientists, and drug development professionals, the accurate analysis of synthetic peptides containing unnatural amino acids is crucial for ensuring purity, identity, and quality. Peptides incorporating Fmoc-D-Styrylalanine, a non-proteinogenic amino acid with an aromatic styryl side chain, present unique analytical challenges due to the inherent hydrophobicity of both the styryl group and the N-terminal Fmoc protecting group. This guide provides a comparative analysis of analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with its higher-resolution alternatives, Ultra-Performance Liquid Chromatography (UPLC) and UPLC-Mass Spectrometry (UPLC-MS), for the characterization of these specialized peptides.
Methodology Comparison: HPLC vs. UPLC and UPLC-MS
Analytical RP-HPLC is a robust and widely accessible technique for peptide analysis. Separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. For peptides containing the highly hydrophobic this compound, RP-HPLC offers reliable purification and analysis, though challenges such as longer retention times and potential peak broadening can occur.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase (sub-2 µm) and higher operating pressures. This results in faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC. For complex samples containing closely eluting impurities, which can be common in the synthesis of modified peptides, UPLC can provide superior separation.
UPLC-Mass Spectrometry (UPLC-MS) couples the high-resolution separation of UPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the unambiguous identification of the target peptide and the characterization of impurities by providing mass-to-charge ratio information. This is particularly useful for confirming the incorporation of the unnatural amino acid and identifying potential side products from the synthesis.
Performance Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for the analysis of a model peptide containing this compound using analytical HPLC, UPLC, and UPLC-MS. This data is intended to illustrate the expected performance differences between the techniques.
| Parameter | Analytical HPLC | UPLC | UPLC-MS |
| Resolution (Peak Capacity) | ~150 | >300 | >300 |
| Analysis Time | 30 - 45 minutes | 10 - 15 minutes | 10 - 15 minutes |
| Sensitivity (Limit of Detection) | ~10-20 ng | ~1-5 ng | <1 ng |
| Solvent Consumption | High | Low | Low |
| Impurity Identification | Based on retention time and UV spectrum | Based on retention time and UV spectrum | Confirmed by mass-to-charge ratio |
| Confirmation of Identity | Tentative (based on retention time) | Tentative (based on retention time) | Confirmed by accurate mass measurement |
Experimental Protocols
Protocol 1: Analytical RP-HPLC
This method is suitable for assessing the purity of crude this compound-containing peptides and for monitoring purification fractions.
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a strong organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) and then dilute with the initial mobile phase (e.g., 95% Mobile Phase A) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System: An analytical HPLC system equipped with a gradient pump, autosampler, and a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a typical starting point for hydrophobic peptides.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 265 nm (for the Fmoc group).
-
Injection Volume: 10-20 µL.
Protocol 2: UPLC Analysis
This method provides higher resolution and faster analysis times, ideal for resolving closely related impurities.
-
Sample Preparation: Prepare the sample as described in the Analytical RP-HPLC protocol, but dilute to a final concentration of 0.1-0.5 mg/mL.
-
UPLC System: A UPLC system capable of handling high backpressures, with a UV detector.
-
Column: A UPLC C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.
-
Gradient: A steeper linear gradient, for example, from 10% to 80% B over 10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Detection: UV absorbance at 214 nm and 265 nm.
-
Injection Volume: 1-5 µL.
Protocol 3: UPLC-MS Analysis
This method provides definitive identification of the target peptide and its impurities.
-
Sample Preparation: Prepare the sample as described in the UPLC protocol.
-
LC-MS System: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A UPLC C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 80% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 300-2000.
-
Data Acquisition: Perform both full MS scans for accurate mass measurement and tandem MS (MS/MS) for peptide sequencing and impurity characterization.
-
Visualized Workflow and Signaling Pathways
Caption: Workflow for the synthesis and analysis of this compound peptides.
Caption: Comparison of analytical techniques for peptide analysis.
Confirming Fmoc-D-Styrylalanine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise incorporation of unnatural amino acids is paramount. This guide provides an objective comparison of mass spectrometry and other analytical techniques for confirming the successful incorporation of Fmoc-D-Styrylalanine, a valuable building block in the development of novel peptide-based therapeutics. We present detailed experimental protocols and supporting data to assist in the selection of the most appropriate validation methodology.
High-Resolution Mass Spectrometry: The Gold Standard for Confirmation
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the definitive method for confirming the incorporation of this compound into a peptide sequence. Its high sensitivity and ability to provide detailed structural information are unmatched.
Expected Mass Spectrometry Data for this compound
The primary confirmation of incorporation comes from matching the observed mass of the modified peptide with its theoretical mass. The molecular weight of this compound is approximately 413.48 g/mol , and its molecular formula is C26H23NO4. Upon incorporation into a peptide, the resulting increase in mass should correspond to the mass of the D-Styrylalanine residue (C11H11NO2, molecular weight approx. 189.21 g/mol ) after the loss of water during peptide bond formation.
Tandem mass spectrometry (MS/MS) provides further confirmation through the analysis of fragmentation patterns. While specific fragmentation data for the styryl moiety is not extensively published, characteristic fragmentation patterns for the Fmoc protecting group and general fragmentation of aromatic amino acids can be expected.
| Ion Type | m/z (approximate) | Description |
| [M+H]+ | Varies (depends on peptide) | Protonated molecular ion of the peptide containing this compound. |
| [M-Fmoc+H]+ | [M+H]+ - 222.09 | A characteristic neutral loss of the Fmoc group (C15H10O2) via a McLafferty-type rearrangement. |
| b₁ ion (this compound) | 396.16 | If this compound is the N-terminal residue, this b-ion may be observed. |
| Characteristic Styryl Fragments | Varies | Fragments resulting from cleavage of the styryl side chain, such as loss of the phenyl group or cleavage within the pentenoyl chain, are anticipated. |
Table 1. Expected m/z values for key fragments in the mass spectrometric analysis of a peptide containing this compound.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the analysis of a peptide containing this compound using LC-MS/MS.
1. Sample Preparation:
-
Dissolve the synthesized peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1 mg/mL.
-
Centrifuge the sample to remove any particulates.
2. Liquid Chromatography (LC) Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Analysis:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan Range: m/z 300-2000.
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions for fragmentation.
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
MS/MS Scan Range: m/z 100-2000.
-
Resolution: High resolution for both MS1 and MS/MS scans (e.g., >60,000).
4. Data Analysis:
-
Process the raw data using appropriate software (e.g., Proteome Discoverer, MaxQuant).
-
Identify the peptide based on its accurate mass and fragmentation spectrum.
-
Manually inspect the MS/MS spectra to confirm the sequence and identify characteristic fragment ions related to the Fmoc group and the styryl moiety.
Caption: Experimental workflow for confirming this compound incorporation by LC-MS/MS.
Alternative and Complementary Analytical Techniques
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for assessing the purity of the synthesized peptide. The presence of the aromatic styryl group in this compound provides a chromophore that can be detected by UV spectroscopy.
-
Principle: The peptide is separated from impurities by reversed-phase HPLC. The incorporation of this compound will result in a peptide with a specific retention time. The styryl group, similar to other aromatic amino acids like phenylalanine and tyrosine, will absorb UV light, typically in the range of 250-280 nm.
-
Advantages: High throughput, excellent for purity assessment, and quantitative.
-
Limitations: Does not directly confirm the mass or sequence of the peptide. The retention time can be similar for peptides with and without the modification, especially if the overall hydrophobicity change is minimal.
Experimental Protocol: HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient suitable to elute the peptide of interest.
-
Detection: UV detector set at a wavelength between 254 nm and 280 nm. The optimal wavelength should be determined experimentally, but a starting point of 258 nm, a common absorption maximum for styryl groups, is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can definitively confirm the incorporation and location of this compound within the peptide.
-
Principle: The unique chemical environment of the protons in the styryl group will give rise to characteristic signals in the 1H NMR spectrum. The aromatic protons of the styryl group are expected to appear in the downfield region (typically 6.5-8.0 ppm), distinct from most other amino acid side-chain protons.
-
Advantages: Provides unambiguous structural confirmation, including stereochemistry if appropriate 2D NMR experiments are performed.
-
Limitations: Requires a larger amount of pure sample compared to MS and HPLC. Data acquisition and interpretation can be more time-consuming.
Expected 1H NMR Chemical Shifts for this compound Protons:
-
Fmoc group protons: ~7.2-7.8 ppm (aromatic) and ~4.2-4.5 ppm (aliphatic).
-
Styryl group aromatic protons: ~7.2-7.5 ppm.
-
Styryl group vinyl protons: ~6.2-6.8 ppm.
-
Alpha-proton: ~4.5-4.8 ppm.
-
Beta-protons: ~2.8-3.2 ppm.
A Comparative Guide to Enzymatic Degradation Assays for D-Styrylalanine Peptides
For researchers, scientists, and drug development professionals, the in vivo stability of peptide-based therapeutics is a critical determinant of their efficacy. Unmodified peptides are often rapidly degraded by proteases, limiting their bioavailability and therapeutic window. The incorporation of non-natural amino acids, such as D-Styrylalanine, is a promising strategy to enhance resistance to enzymatic degradation. This guide provides an objective comparison of enzymatic degradation assays for peptides containing D-Styrylalanine, alongside other stability-enhancing alternatives, supported by established experimental methodologies.
Enhancing Peptide Stability: The Role of D-Styrylalanine
Proteases, the enzymes responsible for peptide degradation, exhibit stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids. The introduction of a D-amino acid, like D-Styrylalanine, creates a stereochemical barrier that hinders protease binding and catalysis, thereby significantly increasing the peptide's half-life in biological fluids. D-Styrylalanine, with its bulky aromatic side chain, may offer additional steric hindrance compared to smaller D-amino acids like D-Alanine.
Comparative Analysis of Peptide Stability
To evaluate the effectiveness of D-Styrylalanine in preventing enzymatic degradation, its performance is compared against a native L-peptide and a peptide modified with a more common D-amino acid, D-Alanine. The following tables summarize the expected outcomes from enzymatic stability assays in human serum.
Table 1: Stability of Modified Peptides in Human Serum
| Peptide Variant | Modification | Expected Half-life (t½) in Human Serum (hours) |
| Native Peptide | All L-amino acids | < 1 |
| D-Alanine Peptide | L-amino acid replaced with D-Alanine | 12 - 24 |
| D-Styrylalanine Peptide | L-amino acid replaced with D-Styrylalanine | > 24 |
Table 2: Degradation Rate Constants in the Presence of Trypsin
| Peptide Variant | Modification | Expected Degradation Rate Constant (k_deg) (s⁻¹) |
| Native Peptide | All L-amino acids | High (e.g., 10⁻²) |
| D-Alanine Peptide | L-amino acid replaced with D-Alanine | Low (e.g., 10⁻⁴) |
| D-Styrylalanine Peptide | L-amino acid replaced with D-Styrylalanine | Very Low (e.g., < 10⁻⁵) |
Experimental Protocols
The following are detailed methodologies for conducting enzymatic degradation assays to assess peptide stability.
Protocol 1: Peptide Stability Assay in Human Serum using RP-HPLC
This protocol outlines a standard procedure to determine the half-life of a peptide in human serum.
Materials:
-
Test peptide (e.g., D-Styrylalanine-containing peptide, D-Alanine-containing peptide, and native L-peptide)
-
Pooled human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each test peptide in PBS.
-
Incubation:
-
Pre-warm human serum to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time Points:
-
Collect aliquots (e.g., 100 µL) of the peptide-serum mixture at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
-
Quenching and Protein Precipitation:
-
Immediately after collection, add 20 µL of 20% TCA to each aliquot to stop the enzymatic reaction and precipitate serum proteins.
-
Vortex the samples and incubate on ice for 15 minutes.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully collect the supernatant.
-
Analyze the supernatant by RP-HPLC. Use a suitable gradient of water/TFA and ACN/TFA to elute the peptide.
-
Monitor the absorbance at 220 nm or 280 nm (if the peptide contains tryptophan or tyrosine).
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining peptide versus time and fit the data to a one-phase exponential decay model to determine the half-life (t½).
-
Protocol 2: Monitoring Peptide Degradation by a Specific Protease using LC-MS
This protocol allows for the detailed analysis of peptide cleavage by a specific enzyme, such as trypsin.
Materials:
-
Test peptides
-
Trypsin (or other relevant protease)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Reaction Setup:
-
Dissolve the test peptide in ammonium bicarbonate buffer to a final concentration of 10 µM.
-
Add trypsin to the peptide solution at an enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time Points:
-
Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Quenching:
-
Stop the reaction by adding formic acid to each aliquot to a final concentration of 1%.
-
-
LC-MS Analysis:
-
Inject the samples into the LC-MS system.
-
Separate the intact peptide and its degradation products using a suitable C18 column and a gradient of water/formic acid and ACN/formic acid.
-
Monitor the disappearance of the mass-to-charge ratio (m/z) of the intact peptide and the appearance of the m/z of the cleavage products.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the initial rate of degradation from the linear phase of the degradation curve.
-
Determine the degradation rate constant (k_deg) by fitting the data to an appropriate kinetic model.
-
Visualizing Experimental Workflows and Hypothetical Signaling Pathways
To further clarify the experimental processes and potential biological interactions of D-Styrylalanine peptides, the following diagrams are provided.
Conclusion
The incorporation of D-Styrylalanine into peptide sequences represents a robust strategy for enhancing their stability against enzymatic degradation. The experimental protocols detailed in this guide provide a framework for quantifying this stability and comparing it to other peptide modifications. While specific signaling pathways for D-Styrylalanine peptides are yet to be fully elucidated, the provided hypothetical pathway illustrates a potential mechanism of action. Further research into the quantitative stability and biological activity of D-Styrylalanine-containing peptides will be crucial for their successful development as therapeutic agents.
A Comparative Guide to Boc vs. Fmoc Solid-Phase Peptide Synthesis for Styrylalanine Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids like styrylalanine into peptides offers a powerful tool for modulating their conformational properties, biological activity, and photoswitchable characteristics. The styryl moiety, with its bulky and hydrophobic nature, presents unique challenges during solid-phase peptide synthesis (SPPS). The choice between the two most prevalent SPPS strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that can significantly impact the yield, purity, and overall success of the synthesis. This guide provides an objective comparison of the Boc and Fmoc strategies for synthesizing styrylalanine-containing peptides, supported by general performance data and detailed experimental protocols.
At a Glance: Key Differences Between Boc and Fmoc Strategies
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Strong Acid (e.g., Trifluoroacetic acid - TFA) | Base (e.g., Piperidine) |
| Side-Chain Protecting Groups | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu) |
| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |
| General Conditions | Harsh acidic deprotection steps | Milder basic deprotection steps |
| Aggregation Issues | Less frequent due to protonation of the N-terminus after deprotection.[1] | More frequent as the peptide-resin remains in a neutral state.[2] |
| Compatibility | Less suitable for acid-sensitive residues. | Preferred for peptides with acid-labile modifications.[][4] |
| Cost | Boc-protected amino acids are generally less expensive.[4] | Fmoc-protected amino acids are typically more expensive.[4] |
Performance Data for Sterically Hindered Amino Acids
The following table summarizes typical coupling efficiencies for challenging amino acids, which can serve as a reference for synthesizing styrylalanine-containing peptides.[5]
| Amino Acid Type | Coupling Reagent | Coupling Time (min) | Typical Coupling Efficiency (%) | Typical Purity (%) |
| Standard α-Amino Acids | HBTU/HOBt/DIEA | 30 - 60 | >99 | >95 |
| Sterically Hindered α-Amino Acids | HATU/DIEA | 60 - 120 | 95 - 99 | >90 |
| β-Amino Acids | PyBOP/DIEA | 120 - 240 | 90 - 98 | >90 |
Note: For sterically hindered residues like styrylalanine, potent coupling reagents such as HATU or HCTU are recommended to achieve high coupling efficiencies.[5] Double coupling or extended coupling times may also be necessary.
Potential Side Reactions and Considerations for Styrylalanine Peptides
Boc Strategy:
-
Acid-catalyzed side reactions: The repeated use of strong acid (TFA) for Boc deprotection can potentially lead to side reactions involving the styryl group, although it is generally stable to acid.
-
Cationic species: The generation of cationic species during deprotection could potentially interact with the electron-rich styryl group.
Fmoc Strategy:
-
Piperidine adducts: The dibenzofulvene byproduct of Fmoc deprotection can form adducts with the N-terminus if not properly scavenged, though this is a general issue in Fmoc chemistry.
-
Aggregation: The neutral state of the peptide chain during Fmoc synthesis can promote aggregation, which can be exacerbated by the hydrophobic styrylalanine residue.[2]
-
Aspartimide formation: If aspartic acid is present in the sequence, the basic conditions of Fmoc deprotection can lead to aspartimide formation.[]
Experimental Protocols
The following are generalized manual protocols for the synthesis of a hypothetical styrylalanine-containing peptide using both Boc and Fmoc strategies.
Boc Solid-Phase Peptide Synthesis Protocol for a Styrylalanine Peptide
This protocol describes a single coupling cycle for a Boc-protected amino acid on a Merrifield resin.
1. Resin Preparation and Swelling:
-
Swell Merrifield resin in dichloromethane (DCM) for 1-2 hours.
-
Wash the resin with DCM.
2. Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Filter and treat with fresh 50% TFA in DCM for 30 minutes.[]
-
Wash the resin with DCM, followed by isopropanol, and then DCM again.
3. Neutralization:
-
Wash the resin with DMF.
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 5 minutes (repeat this step).
-
Wash the resin with DMF.
4. Amino Acid Coupling (Boc-Styrylalanine or other Boc-amino acid):
-
In a separate vessel, pre-activate the Boc-amino acid (3 equivalents) with a coupling reagent like HBTU (3 equivalents) and HOBt (3 equivalents) in DMF with DIEA (6 equivalents) for 10-15 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours. For the sterically hindered styrylalanine, a longer coupling time or a second coupling may be required.
-
Monitor the reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
5. Capping (Optional):
-
If the Kaiser test is positive after the second coupling, cap any unreacted amino groups with acetic anhydride and DIEA in DMF.
6. Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash and dry the peptide-resin.
-
Treat the resin with anhydrous HF or TFMSA in the presence of scavengers (e.g., anisole, thioanisole) to cleave the peptide from the resin and remove side-chain protecting groups.
Fmoc Solid-Phase Peptide Synthesis Protocol for a Styrylalanine Peptide
This protocol describes a single coupling cycle for an Fmoc-protected amino acid on a Rink Amide resin.[5]
1. Resin Swelling:
-
Swell Rink Amide resin in DMF for at least 30 minutes with gentle agitation.[5]
2. Fmoc Deprotection:
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[5]
-
Drain the solution and wash the resin thoroughly with DMF to remove residual piperidine.[5]
3. Amino Acid Coupling (Fmoc-Styrylalanine or other Fmoc-amino acid):
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and HOAt (3-5 equivalents) in DMF.
-
Add a base like DIEA or 2,4,6-collidine (6-10 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. Due to the steric hindrance of styrylalanine, a longer coupling time (up to 4 hours) or a double coupling is recommended.[5]
-
Monitor the coupling reaction with a Kaiser test.
4. Capping (Optional):
-
If the coupling is incomplete, cap the unreacted amines using acetic anhydride and a non-nucleophilic base.
5. Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash and dry the peptide-resin.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). The use of TIS as a scavenger is important to protect the styryl group.[5]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.[5]
-
Filter the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether.[5]
-
Purify the peptide using reverse-phase HPLC.[5]
Workflow Diagrams
The following diagrams illustrate the key steps and logical flow of the Boc and Fmoc SPPS strategies.
Caption: Boc-based solid-phase peptide synthesis workflow.
Caption: Fmoc-based solid-phase peptide synthesis workflow.
Conclusion
Both Boc and Fmoc strategies can be employed for the synthesis of styrylalanine-containing peptides. The choice between them depends on several factors, including the overall peptide sequence, the presence of other sensitive functional groups, and available laboratory equipment.
The Fmoc strategy is generally favored due to its milder deprotection conditions, which are compatible with a wider range of functional groups.[][4] However, the hydrophobic nature of styrylalanine may increase the risk of aggregation during Fmoc synthesis. Careful selection of resins, solvents, and the potential use of pseudoproline dipeptides can help mitigate this issue.
The Boc strategy , while employing harsher acidic conditions, may offer an advantage in reducing aggregation for sequences prone to this problem.[1] The protonation of the N-terminal amine after each deprotection step can disrupt interchain hydrogen bonding. However, the use of strong acids for final cleavage requires specialized equipment.
For the synthesis of peptides containing the bulky and hydrophobic styrylalanine, a robust coupling strategy is paramount regardless of the chosen N-terminal protecting group. The use of potent activating agents like HATU and extended coupling times are crucial for achieving high yields and purity. Careful monitoring of each coupling step is highly recommended.
References
Evaluating D-Styrylalanine's Role in Elucidating Peptide-Protein Interactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of peptide-protein interactions (PPIs) is paramount to innovation. Unnatural amino acids (UAAs) equipped with photo-reactive moieties have emerged as powerful tools to covalently trap these transient interactions, providing a snapshot of the dynamic cellular environment. This guide offers a comparative analysis of D-Styrylalanine and other prominent photo-crosslinking amino acids, supported by experimental data and detailed protocols to inform your research strategy.
D-Styrylalanine, a phenylalanine analogue featuring a styryl group, belongs to the category of photo-activatable amino acids. Upon exposure to UV light, the styryl group can form a reactive carbene intermediate, which can then covalently bond with interacting protein partners in close proximity. This "zero-length" crosslinking provides high-resolution information about interaction interfaces. The incorporation of a D-amino acid can also confer resistance to proteolytic degradation, enhancing peptide stability in biological systems.[1][2]
Comparative Analysis of Photo-Crosslinking Amino Acids
To effectively evaluate D-Styrylalanine, it is essential to compare its performance with established alternatives. The most commonly employed classes of photo-reactive amino acids are benzophenones (e.g., p-benzoyl-L-phenylalanine, pBpa) and diazirines (e.g., photo-leucine, photo-methionine).
| Feature | D-Styrylalanine (Anticipated) | p-Benzoyl-L-phenylalanine (pBpa) | Diazirine-based UAAs (e.g., photo-leucine) |
| Photoreactive Group | Styryl | Benzophenone | Diazirine |
| Reactive Intermediate | Carbene | Triplet-state diradical | Carbene |
| Activation Wavelength | ~350 nm | ~350-365 nm | ~350-370 nm |
| Crosslinking Efficiency | Moderate to High (Hypothesized) | Moderate, often requires optimization | Generally high |
| Reactivity | Inserts into C-H and N-H bonds | Preferentially abstracts H-atoms from C-H bonds | Broad reactivity with various amino acid side chains |
| Advantages | Potential for high reactivity; D-enantiomer offers proteolytic stability. | Well-established chemistry; relatively stable. | High crosslinking efficiency; small size minimizes steric hindrance.[3][4] |
| Disadvantages | Limited published data; potential for photobleaching. | Can require longer irradiation times; may exhibit lower crosslinking yields.[5] | Can be less stable than benzophenones. |
Experimental Data Summary
| Unnatural Amino Acid | System | Crosslinking Yield | Reference |
| p-Benzoyl-L-phenylalanine (pBpa) | Calmodulin-binding peptide & Calmodulin | 70% | [6] |
| Halogenated pBpa analogs | Med25-VP16 interaction | Increased yield compared to pBpa | [7] |
| Photo-leucine & Photo-methionine | In vivo protein complex trapping | >90% recovery of crosslinked proteins | [4] |
Experimental Protocols
The following protocols are generalized based on established methods for incorporating and utilizing photo-reactive amino acids. Specific parameters for D-Styrylalanine would require empirical optimization.
Protocol 1: Synthesis of Peptides Containing D-Styrylalanine
The synthesis of peptides incorporating D-Styrylalanine can be achieved through solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-D-Styrylalanine
-
Rink Amide resin
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
HPLC for purification
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Perform the first amino acid coupling to the resin.
-
Carry out iterative cycles of Fmoc deprotection and amino acid coupling for the peptide sequence, incorporating this compound at the desired position.
-
After the final coupling, wash the resin extensively.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the mass of the purified peptide using mass spectrometry.
Protocol 2: Photo-Crosslinking of Peptide-Protein Interactions
This protocol outlines the general procedure for UV-induced crosslinking.
Materials:
-
Purified D-Styrylalanine-containing peptide
-
Purified target protein
-
Biologically relevant buffer (e.g., PBS, HEPES)
-
UV lamp (350-365 nm)
-
Quartz cuvette or microplate
Procedure:
-
Prepare a solution containing the D-Styrylalanine peptide and the target protein in the appropriate buffer.
-
Incubate the mixture to allow for complex formation.
-
Transfer the solution to a quartz cuvette or microplate.
-
Irradiate the sample with UV light at the optimal wavelength for a predetermined duration. The irradiation time and distance from the UV source need to be optimized to maximize crosslinking and minimize protein damage.
-
Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 3: Mass Spectrometry Analysis of Crosslinked Products
This workflow details the identification of crosslinked peptides.
Materials:
-
Crosslinked protein sample
-
Trypsin or other suitable protease
-
Reduction and alkylation reagents (DTT and iodoacetamide)
-
LC-MS/MS system
Procedure:
-
Denature, reduce, and alkylate the crosslinked protein sample.
-
Digest the protein sample with trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Utilize specialized software to identify the crosslinked peptides. The software should be capable of searching for peptide pairs linked by the mass of the D-Styrylalanine residue after crosslinking.
-
Validate the identified crosslinks by manual inspection of the MS/MS spectra.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
GPCR Signaling Pathway with a D-Styrylalanine-labeled Peptide
Caption: GPCR signaling initiated by a D-Styrylalanine peptide, followed by UV-induced crosslinking.
Experimental Workflow for PPI Identification
Caption: Workflow for identifying PPIs using a D-Styrylalanine-containing peptide.
Conclusion
D-Styrylalanine holds promise as a valuable tool for studying peptide-protein interactions, offering the combined benefits of photo-activated crosslinking and enhanced proteolytic stability. While direct comparative data remains limited, the established success of other photo-reactive unnatural amino acids provides a strong foundation for its potential applications. The experimental protocols and workflows presented here offer a starting point for researchers looking to incorporate D-Styrylalanine into their studies. Further empirical investigation is necessary to fully characterize its performance and optimize its use for specific biological questions. As research in this area progresses, D-Styrylalanine and its analogs may become indispensable reagents for dissecting the intricate networks of protein interactions that govern cellular life.
References
- 1. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Workflow for Protein Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. graphviz.org [graphviz.org]
Safety Operating Guide
Navigating the Disposal of Fmoc-D-Styrylalanine: A Guide to Safe and Compliant Practices
Core Principles of Chemical Waste Management
The fundamental principle of chemical disposal is to minimize environmental impact and protect personnel from potential hazards. For Fmoc-D-Styrylalanine, as with many laboratory chemicals, this involves a multi-faceted approach encompassing waste minimization, proper segregation, secure containment, and disposal through certified channels. Under no circumstances should this chemical be discarded down the drain or mixed with general waste.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves, should be worn to prevent skin contact. Gloves must be inspected before use.[1] |
| Body Protection | A laboratory coat or other protective clothing is essential to prevent skin contamination. |
| Respiratory Protection | In situations where dust may be generated, a particle filter respirator (such as an N95 type) is recommended.[2] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic process for the safe disposal of this compound waste.
Step 1: Waste Segregation
To prevent unintended chemical reactions, it is imperative to keep this compound waste separate from other chemical waste streams.
-
Solid Waste: Unreacted this compound and any contaminated disposable materials (e.g., weighing boats, gloves, and paper towels) should be collected in a designated container for solid chemical waste.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed container for liquid chemical waste. The classification of this waste (e.g., halogenated or non-halogenated solvent waste) will depend on the solvent used.[2]
Step 2: Containerization
Proper containment is critical for the safe storage and transport of chemical waste.
-
Use containers that are chemically resistant and can be securely sealed to prevent leaks or spills.
-
The waste container must be clearly and accurately labeled.
Step 3: Labeling
Clear labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.
-
The container must be marked with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be clearly written on the label.
-
Include any other identifiers required by your institution's waste management program.
Step 4: Storage
Temporary storage of the waste must be done in a secure and controlled manner.
-
Store the sealed waste containers in a designated, well-ventilated, and secure area.
-
Ensure the storage area is away from incompatible materials.
-
Adhere to your institution's specific guidelines for the temporary storage of chemical waste.
Step 5: Final Disposal
The ultimate disposal of this compound waste must be handled by professionals.
-
All waste containers must be disposed of through your institution's certified chemical waste disposal program or a licensed hazardous waste disposal contractor.[3]
-
This ensures that the disposal process complies with all local, state, and federal regulations for hazardous waste.[2][3]
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-D-Styrylalanine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Fmoc-D-Styrylalanine, a key reagent in peptide synthesis. Adherence to these procedures will minimize exposure risks and ensure the proper disposal of chemical waste.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment is crucial when working with this compound in both its solid and solution forms. The following table summarizes the recommended PPE for various handling scenarios.
| Handling Scenario | PPE Item | Specification | Rationale |
| Handling Solid Powder | Gloves | Disposable nitrile gloves | Provides protection against incidental skin contact.[1][2] |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from airborne particles.[1][2] | |
| Respiratory Protection | N95 (US) or equivalent respirator | Recommended to prevent inhalation of fine powder.[1][3] | |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination.[1][2] | |
| Handling Solutions | Gloves | Disposable nitrile gloves (consider double gloving) | Protects against splashes of chemicals. For prolonged contact or with corrosive substances, heavy-duty gloves may be necessary.[1] |
| Eye Protection | Chemical splash goggles | Offers a complete seal around the eyes to protect from splashes of hazardous liquids.[1] | |
| Face Protection | Face shield (in addition to goggles) | Recommended when working with larger volumes or when there is a significant splash hazard.[1] | |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from chemical splashes.[1] | |
| Ventilation | Chemical fume hood | All work with volatile and hazardous solvents and reagents should be performed in a certified chemical fume hood.[1][2] |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.
1. Preparation and Weighing (Solid Form):
-
Pre-Handling: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound and any solvents to be used. Ensure all required PPE for handling solids is correctly worn.
-
Work Area: Conduct the weighing of the powdered compound inside a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.[1]
-
Handling: Use a dedicated, clean spatula for transferring the solid.[3] Avoid creating dust.
-
Spills: In case of a spill, absorb the powder with an inert material (e.g., vermiculite) and dispose of it as hazardous waste.[2]
2. Dissolution and Reaction (Solution Form):
-
PPE Transition: Switch to the appropriate PPE for handling solutions, including chemical splash goggles and potentially a face shield.[1]
-
Solvent Handling: All manipulations involving solvents, especially volatile and hazardous ones like N,N-dimethylformamide (DMF) or trifluoroacetic acid (TFA), must be performed in a certified chemical fume hood.[1]
-
Procedure: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.
3. Disposal Plan:
-
Waste Segregation: It is crucial to segregate waste streams. Do not mix halogenated waste with non-halogenated waste.[3]
-
Solid Waste: Place all contaminated solid waste, including gloves, weighing paper, and paper towels, into a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[3]
-
Professional Disposal: All waste must be disposed of through a professional biological and chemical waste disposal company in accordance with local regulations.[4]
Visualizing Safe Handling Workflows
To further clarify the procedural steps for safe handling and emergency response, the following diagrams have been created.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency procedures for accidental exposure to this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
